2-cyano-N-hexylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-hexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-8-11-9(12)6-7-10/h2-6,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCNVZBXUDMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402618 | |
| Record name | 2-cyano-N-hexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-37-5 | |
| Record name | 2-Cyano-N-hexylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-hexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-hexylacetamide, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation and discusses the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 20855-23-6 |
| Appearance | White to off-white crystalline solid (Predicted) |
| Melting Point | Not reported; predicted to be a low-melting solid |
| Boiling Point | Not reported; predicted to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. (Predicted) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with hexylamine. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding amide.
A general reaction scheme for this synthesis is presented below:
An In-depth Technical Guide to 2-cyano-N-hexylacetamide: Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyano-N-hexylacetamide. Due to the limited availability of specific experimental data for this particular derivative, this document extrapolates information from closely related N-substituted cyanoacetamides and the parent compound, cyanoacetamide. This comparative approach offers valuable insights for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of cyanoacetamide, featuring a hexyl group attached to the amide nitrogen. The core structure consists of a nitrile group and an acetamide functional group.
Predicted Chemical Structure
The structure of this compound can be confidently predicted based on its nomenclature.
Caption: Chemical Structure of this compound.
Physicochemical Properties
| Property | Cyanoacetamide | 2-cyano-N-methylacetamide | 2-cyano-N-ethylacetamide | 2-cyano-N-cyclohexylacetamide |
| Molecular Formula | C₃H₄N₂O[1][2] | C₄H₆N₂O[3] | C₅H₈N₂O[4] | C₉H₁₄N₂O[5] |
| Molecular Weight | 84.08 g/mol [1] | 98.10 g/mol [3] | 112.13 g/mol [4] | 166.22 g/mol [5] |
| Melting Point | 119-121 °C[2] | Not available | Not available | Not available |
| Boiling Point | 351.2 °C[2] | Not available | Not available | Not available |
| CAS Number | 107-91-5[1] | 6330-25-2[3] | 15029-36-4[4] | 15029-38-6[5] |
Based on these trends, this compound (C₉H₁₆N₂O) would have a molecular weight of approximately 168.24 g/mol . The melting and boiling points are expected to be influenced by the longer alkyl chain, but specific values require experimental determination.
Synthesis of N-Substituted Cyanoacetamides
A general and established method for the synthesis of N-substituted cyanoacetamides involves the reaction of ethyl cyanoacetate with the corresponding amine. In the case of this compound, this would involve the reaction of ethyl cyanoacetate with hexylamine.
General Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar amides.[6]
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Ethanol (optional, as solvent)
-
Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle)
-
Apparatus for workup and purification (e.g., rotary evaporator, crystallization dishes)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and hexylamine. The reaction can often be performed neat, but an alcoholic solvent like ethanol can be used.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the excess amine and ethanol (if used) are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the pure this compound.
Caption: General Synthesis Workflow.
Potential Biological Activity and Applications
While specific studies on this compound are scarce, the broader class of cyanoacetamide derivatives has attracted significant interest in medicinal chemistry.
-
Anticancer Activity: Various derivatives have been investigated for their potential as antitumor agents.[7]
-
Enzyme Inhibition: Some 2-cyanoacrylamide derivatives have been synthesized and evaluated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer therapy.[8] These compounds can act as reversible covalent inhibitors.[8]
-
Antimicrobial Properties: Studies have shown that certain unsaturated cyanoacetamide derivatives exhibit antibacterial activity against pathogenic human bacteria.[9]
-
Synthetic Intermediates: Cyanoacetamides are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential biological activities.[10]
Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules or may possess intrinsic biological activity worth investigating.
Spectral Data Interpretation (Predicted)
While experimental spectra for this compound are not available, the expected key signals can be predicted based on its structure.
-
Infrared (IR) Spectroscopy:
-
A sharp peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
A strong absorption band around 1650 cm⁻¹ for the amide C=O stretching.
-
N-H stretching and bending vibrations in the region of 3300 cm⁻¹ and 1550 cm⁻¹, respectively.
-
C-H stretching vibrations from the hexyl chain below 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons of the hexyl chain, the methylene group adjacent to the nitrile, and the amide N-H proton. The chemical shifts would be influenced by the neighboring functional groups.
-
¹³C NMR: Resonances for the carbon atoms of the nitrile group, the amide carbonyl group, and the distinct carbons of the hexyl chain.
-
Safety and Handling
The safety profile of this compound has not been specifically determined. However, related compounds like cyanoacetamide are classified as harmful if swallowed and can cause skin and eye irritation. It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
References
- 1. Acetamide, 2-cyano- [webbook.nist.gov]
- 2. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 3. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyano-N-ethylacetamide | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
IUPAC name and CAS number for 2-cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-cyano-N-hexylacetamide, a key chemical intermediate. The document outlines its chemical identity, physicochemical properties, and a general synthesis workflow, offering valuable insights for its application in research and development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 52493-37-5[1] |
| Chemical Formula | C₉H₁₆N₂O[1] |
| Synonyms | 2-cyano-N-hexyl-acetamide, 2-cyano-N-hexyl-ethanamide[1] |
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value |
| Molecular Weight | 168.24 g/mol |
| MDL Number | MFCD01349558 |
| SMILES Code | O=C(NCCCCCC)CC#N |
Synthesis and Experimental Workflow
Below is a generalized experimental workflow for the synthesis of N-substituted 2-cyanoacetamides.
Caption: Generalized workflow for the synthesis of N-substituted 2-cyanoacetamides.
Applications in Drug Development and Research
Cyanoacetamide derivatives are recognized as versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activities. While specific signaling pathways involving this compound are not documented, related cyanoacrylamide derivatives have been investigated as inhibitors of signaling kinases, such as Transforming growth factor beta-activated kinase 1 (TAK1), which plays a role in the NF-κB and MAPK signaling pathways.[2]
Derivatives of 2-cyanoacetamide are also explored for their anti-inflammatory and antimicrobial properties.[3][4] The hexyl group in this compound introduces lipophilicity, which may influence its pharmacokinetic properties and interaction with biological targets. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Data Analysis of 2-cyano-N-hexylacetamide and its Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-cyano-N-hexylacetamide is a member of the cyanoacetamide family, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The characterization of such molecules is fundamental to confirming their structure and purity, with spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being indispensable tools. This document provides an in-depth guide to the spectral data analysis of this compound, using 2-cyano-N-cyclohexylacetamide as a proxy for data presentation and interpretation.
Spectral Data of 2-cyano-N-cyclohexylacetamide
The following sections summarize the key spectral data obtained for 2-cyano-N-cyclohexylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]
Table 1: ¹H NMR Data for 2-cyano-N-cyclohexylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a readily interpretable format in search results. |
Table 2: ¹³C NMR Data for 2-cyano-N-cyclohexylacetamide [4]
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments are not available in search results. |
Note: While search results confirm the existence of NMR data for 2-cyano-N-cyclohexylacetamide, specific, detailed peak assignments and multiplicities were not fully available. The tables are presented as a template for expected data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7][8]
Table 3: IR Absorption Data for 2-cyano-N-cyclohexylacetamide [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch (amide) |
| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Strong | N-H bend (amide II) |
Note: The listed wavenumbers are typical for the assigned functional groups and are based on general principles and data for similar compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.[9][10][11][12]
Table 4: Mass Spectrometry Data for 2-cyano-N-cyclohexylacetamide [4][13]
| m/z | Relative Intensity (%) | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| Further fragmentation data not detailed in search results. |
Note: The molecular ion peak corresponds to the molecular weight of 2-cyano-N-cyclohexylacetamide (166.22 g/mol ).[4]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound or its analogue.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is crucial to avoid interfering signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).[14]
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
Background Spectrum: Acquire a background spectrum of a blank KBr pellet to account for atmospheric and instrumental contributions.[8]
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[11]
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][15]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern provides structural information.
Visualization of the Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: General workflow for the spectral analysis of an organic compound.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. jascoinc.com [jascoinc.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. as.uky.edu [as.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Solubility of 2-Cyano-N-hexylacetamide in Organic Solvents: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of solubility data and experimental protocols relevant to cyanocetamide derivatives.
Overview of Solubility
Solubility is a critical physicochemical property in drug development and chemical synthesis, influencing bioavailability, formulation, and purification processes. For a molecule like 2-cyano-N-hexylacetamide, understanding its solubility in various organic solvents is essential for designing crystallization processes, selecting appropriate reaction media, and developing analytical methods. The addition of a hexyl group to the 2-cyanoacetamide backbone is expected to increase its lipophilicity, thereby influencing its solubility profile in organic solvents compared to the parent compound.
Quantitative Solubility Data (for 2-Cyanoacetamide)
The following tables summarize the mole fraction solubility (x₁) of 2-cyanoacetamide in fourteen different pure solvents at temperatures ranging from 273.15 K to 318.15 K. This data is derived from a study by Gao et al. (2019) and provides a valuable reference for predicting the behavior of N-alkylated derivatives.[1][2][3]
Table 1: Mole Fraction Solubility (x₁) of 2-Cyanoacetamide in Various Solvents [1][2][3]
| Temperature (K) | N,N-Dimethylformamide | Acetone | Acetonitrile | Methanol | Methyl Acetate | Tetrahydrofuran | Ethanol |
| 273.15 | 0.2255 | 0.1654 | 0.0812 | 0.0718 | 0.0623 | 0.0487 | 0.0415 |
| 278.15 | 0.2438 | 0.1789 | 0.0895 | 0.0795 | 0.0691 | 0.0543 | 0.0463 |
| 283.15 | 0.2631 | 0.1933 | 0.0984 | 0.0877 | 0.0765 | 0.0604 | 0.0515 |
| 288.15 | 0.2835 | 0.2086 | 0.1079 | 0.0965 | 0.0844 | 0.0671 | 0.0572 |
| 293.15 | 0.3051 | 0.2249 | 0.1181 | 0.1059 | 0.0929 | 0.0743 | 0.0634 |
| 298.15 | 0.3279 | 0.2422 | 0.1291 | 0.1159 | 0.1021 | 0.0821 | 0.0701 |
| 303.15 | 0.3520 | 0.2606 | 0.1408 | 0.1266 | 0.1119 | 0.0905 | 0.0774 |
| 308.15 | 0.3774 | 0.2801 | 0.1534 | 0.1380 | 0.1225 | 0.0995 | 0.0852 |
| 313.15 | 0.4042 | 0.3008 | 0.1669 | 0.1502 | 0.1338 | 0.1092 | 0.0936 |
| 318.15 | 0.4325 | 0.3227 | 0.1813 | 0.1632 | 0.1459 | 0.1196 | 0.1027 |
Table 2: Mole Fraction Solubility (x₁) of 2-Cyanoacetamide in Various Solvents (Continued) [1][2][3]
| Temperature (K) | Ethyl Acetate | n-Propanol | n-Butanol | Trichloromethane | Dichloromethane | 1,4-Dioxane | Water |
| 273.15 | 0.0356 | 0.0312 | 0.0254 | 0.0098 | 0.0076 | 0.0531 | 0.1321 |
| 278.15 | 0.0398 | 0.0349 | 0.0285 | 0.0113 | 0.0089 | 0.0587 | 0.1425 |
| 283.15 | 0.0444 | 0.039 | 0.0319 | 0.013 | 0.0104 | 0.0648 | 0.1536 |
| 288.15 | 0.0495 | 0.0435 | 0.0356 | 0.0149 | 0.0121 | 0.0715 | 0.1654 |
| 293.15 | 0.0551 | 0.0484 | 0.0397 | 0.017 | 0.014 | 0.0787 | 0.178 |
| 298.15 | 0.0612 | 0.0538 | 0.0442 | 0.0194 | 0.0162 | 0.0865 | 0.1914 |
| 303.15 | 0.0678 | 0.0597 | 0.0491 | 0.0221 | 0.0187 | 0.0949 | 0.2057 |
| 308.15 | 0.075 | 0.0661 | 0.0545 | 0.0251 | 0.0215 | 0.104 | 0.2209 |
| 313.15 | 0.0828 | 0.0731 | 0.0604 | 0.0284 | 0.0246 | 0.1138 | 0.2371 |
| 318.15 | 0.0913 | 0.0807 | 0.0668 | 0.0321 | 0.0281 | 0.1243 | 0.2543 |
Additional solubility data for 2-cyanoacetamide in 95% alcohol is available from PubChem.[4]
Table 3: Solubility of 2-Cyanoacetamide in 95% Alcohol [4]
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 1.3 |
| 26 | 3.1 |
| 44 | 7.0 |
| 62 | 14.0 |
| 71 | 21.5 |
Experimental Protocols for Solubility Determination
Several methods are employed to determine the solubility of a solid compound in a liquid solvent. The two primary methods referenced for 2-cyanoacetamide are the laser dynamic method and the gravimetric method.
Laser Dynamic Method
This is an analytical method for determining the dissolution point of a solid in a liquid.
Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is gradually increased, the solid dissolves. The point at which the solid is completely dissolved is marked by a sharp increase in the transmittance of the laser light, which is detected by a photodetector. This temperature corresponds to the saturation temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Precision thermostat bath
-
Laser emitter and photoelectric transformer
-
Digital thermometer
Procedure:
-
A known mass of the solute (e.g., 2-cyanoacetamide) and solvent are added to the jacketed glass vessel.
-
The solution is continuously stirred to maintain a uniform suspension.
-
The temperature of the system is slowly increased at a controlled rate (e.g., 0.1-0.3 K/min) by circulating fluid from the thermostat bath through the jacket.
-
The laser beam is passed through the suspension, and the light intensity is monitored by the photoelectric transformer.
-
The temperature at which the light intensity reaches a stable maximum is recorded as the saturation temperature for that composition.
-
The experiment is repeated with different compositions of solute and solvent to determine the solubility over a range of temperatures.
Gravimetric Method
This is a classical and straightforward method for determining solubility.[5][6][7][8]
Principle: A saturated solution is prepared at a specific temperature, and a known volume or mass of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or vial
-
Oven
Procedure:
-
An excess amount of the solute is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the undissolved solid is allowed to settle.
-
A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe and filtered to remove any suspended solid particles.
-
A known mass or volume of the filtrate is transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated from the dish, typically in an oven at a temperature below the decomposition point of the solute.
-
The dish containing the dry solute is cooled in a desiccator and then weighed.
-
The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
-
The solubility is calculated from the mass of the solute and the mass or volume of the solvent in the sample taken.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While direct experimental data for the solubility of this compound is currently unavailable, the data provided for 2-cyanoacetamide serves as a valuable starting point for researchers. The solubility of 2-cyanoacetamide is highest in polar aprotic solvents like N,N-dimethylformamide and decreases in less polar solvents, with the lowest solubility observed in non-polar solvents like trichloromethane and dichloromethane. The presence of the N-hexyl group in this compound is expected to increase its solubility in less polar organic solvents and decrease its solubility in highly polar solvents like water, relative to the parent compound. The experimental protocols detailed in this guide provide robust methods for obtaining precise solubility data for this compound and other related compounds, which is crucial for their development and application in various fields of chemistry and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. scribd.com [scribd.com]
The Synthetic Keystone: A Technical Guide to the Biological Potential of 2-Cyano-N-hexylacetamide and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 2-cyano-N-hexylacetamide and its related derivatives. It is intended for informational purposes for a scientific audience. Crucially, there is currently no publicly available scientific literature detailing a specific biological mechanism of action for this compound itself. The information presented herein focuses on the well-documented role of the broader N-substituted 2-cyanoacetamide chemical class as versatile precursors in the synthesis of a wide array of biologically active compounds. The potential applications and mechanisms described are based on studies of these derivatives and should not be directly attributed to this compound without dedicated experimental validation.
Executive Summary
This compound belongs to the N-substituted 2-cyanoacetamide family, a class of organic compounds of significant interest in medicinal chemistry. While direct biological activity for this compound has not been reported, its structural motifs are key to its utility as a highly reactive intermediate for the synthesis of diverse heterocyclic systems. These resulting molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will explore the synthetic versatility of the N-substituted 2-cyanoacetamide scaffold and detail the established mechanisms of action of its biologically active derivatives, providing a framework for its potential in future drug discovery and development programs.
The Role of N-Substituted 2-Cyanoacetamides in Medicinal Chemistry
N-substituted 2-cyanoacetamides are characterized by a reactive methylene group (CH2) flanked by two electron-withdrawing groups (a nitrile and a carbonyl group). This feature imparts a high degree of chemical reactivity, making them valuable synthons for a variety of chemical transformations.[1] The primary utility of these compounds lies in their ability to participate in cyclization and condensation reactions to form complex heterocyclic structures.
General Synthesis of N-Substituted 2-Cyanoacetamides
The synthesis of N-substituted 2-cyanoacetamides, such as this compound, is typically a straightforward process. A common method involves the condensation of an alkyl cyanoacetate, like ethyl cyanoacetate, with a primary amine, in this case, hexylamine. This reaction can be performed under various conditions, including neat, in the presence of a solvent, or with catalytic amounts of a base.
Biological Activities of N-Substituted 2-Cyanoacetamide Derivatives
The true biological potential of the this compound scaffold is realized in the diverse activities of the compounds synthesized from it. The following sections detail the mechanisms of action for several classes of these derivatives.
Anticancer Activity
Derivatives of N-substituted 2-cyanoacetamides have been investigated for their potential as anticancer agents. One notable example involves the synthesis of 2-cyanoacrylamide derivatives which have been shown to act as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).
TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation.[2] Inhibition of TAK1 can lead to the induction of apoptosis in cancerous cells. Certain 2-cyanoacrylamide derivatives can form a reversible covalent bond with a cysteine residue in the active site of TAK1, thereby blocking its activity.[2]
Table 1: Quantitative Data for Biologically Active 2-Cyanoacetamide Derivatives
| Derivative Class | Target | Biological Activity | IC50 Value | Reference |
| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | Anticancer | 27 nM | [2] |
General Protocol for Synthesis of 2-Cyanoacrylamide Derivatives:
-
An N-substituted 2-cyanoacetamide is condensed with an appropriate aldehyde via a Knoevenagel condensation.
-
The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol.
-
A catalytic amount of a base, such as piperidine or triethylamine, is often added to facilitate the reaction.
-
The reaction mixture is heated under reflux for a specified period.
-
The product is isolated by filtration upon cooling and purified by recrystallization.
In Vitro TAK1 Inhibition Assay:
-
TAK1 enzyme activity is measured using a kinase assay kit, which typically involves the phosphorylation of a substrate peptide.
-
The enzyme, substrate, and ATP are incubated in the presence of varying concentrations of the test compound (e.g., the 2-cyanoacrylamide derivative).
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity
Unsaturated derivatives of 2-cyanoacetamide have demonstrated promising antibacterial properties against a range of pathogenic bacteria.[3]
The precise mechanism of action for the antibacterial effects of these compounds is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. The electrophilic nature of the α,β-unsaturated system may allow for covalent modification of key bacterial enzymes or proteins.
Table 2: Antibacterial Activity of Unsaturated 2-Cyanoacetamide Derivatives
| Derivative | Bacterial Strain | Zone of Inhibition (mm at 200 µg/mL) | Reference |
| 2-(4-hydroxybenzylidene)-cyanoacetamide | Staphylococcus aureus | 15.2 ± 0.65 | [3] |
| 2-(4-chlorobenzylidene)-cyanoacetamide | Escherichia coli | 17.5 ± 0.71 | [3] |
General Protocol for Synthesis of Unsaturated 2-Cyanoacetamide Derivatives (Knoevenagel Condensation):
-
An equimolar mixture of an N-substituted 2-cyanoacetamide and an aromatic aldehyde is prepared.
-
A catalyst, such as ammonium acetate, is added.
-
The reaction can be carried out under solvent-free conditions using microwave irradiation or by conventional heating in a solvent like ethanol.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
The solid product is typically washed with water and then purified by recrystallization.
Antibacterial Susceptibility Testing (Disk Diffusion Method):
-
A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions for bacterial growth.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.
Future Directions and Conclusion
While this compound itself has not been characterized for biological activity, its chemical nature places it as a valuable starting material for the synthesis of potentially novel therapeutic agents. The diverse pharmacological profiles of its derivatives, ranging from anticancer to antimicrobial, underscore the importance of the N-substituted 2-cyanoacetamide scaffold in drug discovery. Future research efforts could focus on the synthesis of a library of compounds derived from this compound, followed by high-throughput screening to identify novel bioactive molecules. The synthetic accessibility and versatility of this chemical class ensure its continued relevance in the quest for new medicines.
References
The Multifaceted Biological Potential of N-Substituted Cyanoacetamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-substituted cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.
Anticancer Activity
N-substituted cyanoacetamides have shown significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative N-substituted cyanoacetamide derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl | PC3 (Prostate) | 5.2 ± 0.3 | [1] |
| HepG2 (Liver) | 7.8 ± 0.5 | [1] | ||
| C2 | 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl | MCF-7 (Breast) | 22.5 | [2] |
| C3 | quinolin-3-yl | Ehrlich ascites carcinoma | 2.14 µg/mL | [3] |
| C4 | phenothiazine-based cyanoacrylamide | AsPC1 (Pancreatic) | 37.32 | [4] |
| SW1990 (Pancreatic) | Not specified | [4] | ||
| C5 | 6-amino-4-(4-(diphenylamino)phenyl)-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 | [5] |
| MDA-MB-231 (Breast) | 0.0103 | [5] |
Signaling Pathway: Caspase-Mediated Apoptosis
Several N-substituted cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis. A key mechanism is the activation of the intrinsic caspase pathway. The binding of the compound to a specific cellular target, or the induction of cellular stress, leads to the release of cytochrome c from the mitochondria. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of 2-Cyano-N-hexylacetamide as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-hexylacetamide is a versatile bifunctional organic compound possessing both a reactive nitrile group and an amide functionality. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. The presence of an active methylene group flanked by the electron-withdrawing cyano and carbonyl groups imparts a high degree of reactivity, enabling its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound and its close analogs as a precursor in the synthesis of valuable organic molecules.
Synthesis of 2-Cyano-N-alkylacetamides
The most common and straightforward method for the synthesis of 2-cyano-N-alkylacetamides, including the N-hexyl derivative, is the condensation of an alkylamine with a cyanoacetic acid ester, typically ethyl cyanoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
General Synthetic Pathway:
The reaction involves the direct condensation of hexylamine with ethyl cyanoacetate. This can be carried out under various conditions, including thermal heating or microwave irradiation, and sometimes in the presence of a base or a Lewis acid catalyst to enhance the reaction rate.[1][2]
Experimental Protocol (General procedure for N-alkyl cyanoacetamides):
A mixture of an appropriate primary amine (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration and washed with diethyl ether and ethanol to afford the desired N-alkyl-2-cyanoacetamide.[1][2] Yields for various N-alkyl cyanoacetamides are generally in the range of 53-75%.[1]
| R Group | Reaction Conditions | Yield (%) | Reference |
| Various substituted anilines | Reflux, 2h | 53-75 | [1][2] |
Key Synthetic Applications
The reactivity of the active methylene group in this compound makes it a valuable building block for a variety of important chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. This compound readily undergoes condensation with aldehydes and ketones, typically in the presence of a basic catalyst such as piperidine or an ammonium salt, to form α,β-unsaturated cyanoacrylamides.[3][4] These products are themselves versatile intermediates for further synthetic elaborations, including Michael additions and cycloadditions.
General Reaction Pathway:
Experimental Protocol (General procedure using microwave irradiation):
A mixture of an aromatic aldehyde (4 mmol), 2-cyanoacetamide (4 mmol), and ammonium acetate (10 mg) is placed in a porcelain dish and mixed thoroughly. The dish is then subjected to microwave irradiation (e.g., 160 W for 40 seconds). The reaction progress is monitored by TLC. The crude product can be purified by recrystallization.[3][4]
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Ammonium acetate | Microwave (160W, 40s) | 98.6 | [4] |
| 4-Ethoxybenzaldehyde | Ammonium acetate | Microwave | 94.0 | [4] |
| 4-Nitrobenzaldehyde | Ammonium acetate | Microwave | 99.1 | [4] |
Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can react with a ketone or aldehyde and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield a 2-amino-3-carboxamidothiophene derivative. These thiophene compounds are important scaffolds in medicinal chemistry.[3][5]
General Reaction Pathway:
Experimental Protocol (General procedure):
A mixture of the ketone or aldehyde (1 equivalent), the N-alkyl cyanoacetamide (1 equivalent), elemental sulfur (1.1 equivalents), and a base such as morpholine (1.1 equivalents) in a solvent like ethanol or methanol is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.[3]
| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Methanol | 85-95 (for analogous reactions) | [3] |
| Acetone | Morpholine | Methanol | (Varies) | [3] |
Synthesis of 3-Cyano-2-pyridones
This compound is a key precursor for the synthesis of 3-cyano-2-pyridone derivatives. These heterocyclic compounds are prevalent in many biologically active molecules. The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide.[1][2][6]
General Reaction Pathway:
Experimental Protocol (General procedure for N-alkyl-3-cyano-2-pyridones):
A mixture of the N-alkyl-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide in ethanol (10 mL) is stirred and refluxed at 80 °C for 4 hours. The reaction is monitored by TLC. After cooling, the precipitate is collected by filtration and washed with ethanol to give the desired 3-cyano-2-pyridone derivative.[1][2]
| N-Alkyl Group | 1,3-Dicarbonyl | Base | Yield (%) | Reference |
| Substituted anilines | Acetylacetone | KOH | 61-79 | [1][2] |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported. However, data for analogous N-alkyl and N-cycloalkyl cyanoacetamides can provide valuable reference points.
Physical Properties (Analogous Compounds)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 119-121 | |
| 2-Cyano-N-methylacetamide | C₄H₆N₂O | 98.10 | - | [7] |
| 2-Cyano-N,N-diethylacetamide | C₇H₁₂N₂O | 140.18 | - | [8] |
| 2-Cyano-N-cyclohexylacetamide | C₉H₁₄N₂O | 166.22 | - | [9] |
Spectroscopic Data (Characteristic Peaks for N-Alkyl Cyanoacetamides)
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.
-
Infrared (IR) Spectroscopy:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-CH₂- (active methylene): A singlet typically appears around 3.56–3.62 ppm.[1]
-
N-H: A broad singlet can be observed between 7.90–7.95 ppm.[1]
-
Hexyl group protons: A series of multiplets corresponding to the -CH₂- and -CH₃ groups of the hexyl chain would be expected in the upfield region (approx. 0.8-3.3 ppm).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
C≡N: The nitrile carbon typically resonates around 115-117 ppm.[10]
-
C=O: The amide carbonyl carbon is expected in the range of 160-168 ppm.[10]
-
-CH₂- (active methylene): The active methylene carbon signal appears around 25-27 ppm.
-
Hexyl group carbons: Signals for the carbons of the hexyl chain would be observed in the upfield region.
-
-
Mass Spectrometry: The molecular ion peak (M+) for this compound would be expected at m/z = 168. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of the cyano and amide functionalities.
Conclusion
This compound, as a representative of the N-alkyl cyanoacetamide class of compounds, is a highly valuable and versatile precursor in organic synthesis. Its ability to readily undergo Knoevenagel condensations, Gewald reactions, and cyclizations to form pyridones provides synthetic chemists with efficient routes to a wide array of heterocyclic compounds. These products are often scaffolds for the development of new pharmaceutical agents and other functional materials. The straightforward synthesis of this compound and its predictable reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity in other multicomponent reactions and its use in the synthesis of novel, complex molecular architectures remains a promising area of research.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-Cyano-N-hexylacetamide and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, biological activities, and experimental evaluation of 2-cyano-N-hexylacetamide and its structural analogs. While specific data for this compound is limited in publicly available literature, this review extrapolates from the rich body of research on its N-substituted cyanoacetamide analogs to provide a thorough understanding of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Synthesis
The synthesis of 2-cyano-N-alkylacetamides, including the target compound this compound, is typically achieved through the amidation of an activated cyanoacetic acid derivative with the corresponding amine. A common and efficient method involves the reaction of an alkyl cyanoacetate, such as ethyl cyanoacetate, with the desired primary amine.
A general synthetic pathway involves the nucleophilic acyl substitution of an amine with an alkyl cyanoacetate. This reaction can be carried out under neat conditions or in a suitable solvent.[1] For instance, the synthesis of 2-cyano-N-cyclohexylacetamide has been reported by reacting ethyl cyanoacetate with cyclohexylamine.[2]
A variety of synthetic approaches for cyanoacetamide derivatives have been reviewed, highlighting their versatility as precursors for a wide range of heterocyclic compounds.[1] These methods include reactions of amines with alkyl cyanoacetates, cyanoacetic acid, or 3-oxopropanenitriles under various conditions.[1]
General Experimental Protocol for Synthesis of N-Alkyl-2-cyanoacetamides
This protocol describes a general method for the synthesis of N-alkyl-2-cyanoacetamides, which can be adapted for the preparation of this compound.
Materials:
-
Ethyl cyanoacetate
-
Hexylamine (or other primary amine)
-
Ethanol (optional, as solvent)
-
Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle/oil bath)
-
Apparatus for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) and hexylamine (1.0-1.2 equivalents). The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent (if used) and any excess amine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-hexyl-2-cyanoacetamide.
Biological Activities and Therapeutic Potential
2-Cyanoacetamide and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Key therapeutic areas where these compounds have shown promise include anticonvulsant, enzyme inhibitory, anticancer, and antimicrobial applications.
Anticonvulsant Activity
N-substituted acetamide and aminoacetamide derivatives have been investigated for their anticonvulsant properties.[3] Studies on N-benzylcyanoacetamides have shown that substitution on the amide nitrogen can significantly influence anticonvulsant activity and toxicity.[4] While specific data for this compound is not available, the general class of N-substituted 2-aminoacetamides has demonstrated efficacy against tonic seizures in animal models.[3] Some of the most potent compounds in this class contain bicyclic groups, suggesting that lipophilicity and steric factors at the N-substituent play a crucial role in their activity.[3]
Table 1: Anticonvulsant Activity of Selected N-Substituted Acetamide Analogs
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| N-(tetralinyl)aminoacetamide analog | Mouse | Maximal Electroshock (MES) | >10, <100 | [3] |
| N-(indanyl)aminoacetamide analog | Mouse | Maximal Electroshock (MES) | >10, <100 | [3] |
| N-benzylcyanoacetamide | Mouse | Not specified | Active | [4] |
Enzyme Inhibition
Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's disease.[5][6] The 2-cyanoacetamide scaffold has been explored for the development of cholinesterase inhibitors. While specific data on N-hexyl-2-cyanoacetamide is lacking, the general class of cyanoacetamide derivatives has been investigated for this activity.
Urease inhibitors have applications in both medicine, to treat infections by urease-producing bacteria, and in agriculture to prevent the loss of urea-based fertilizers.[7][8] Cyanoacetamide derivatives have been identified as urease inhibitors.[7] For example, certain cyanoacetamide derivatives have shown good to excellent urease inhibition activity, with some compounds exhibiting IC₅₀ values comparable to the standard inhibitor thiourea.
Table 2: Urease Inhibitory Activity of Selected Cyanoacetamide Analogs
| Compound | Enzyme Source | IC₅₀ (µg/mL) | Reference |
| Cyanoacetamide derivative 15 | Jack Bean Urease | ~17.34 | |
| Cyanoacetamide derivative 19 | Jack Bean Urease | ~36.75 | |
| Thiourea (Standard) | Jack Bean Urease | ~27.5 |
Anticancer Activity
The 2-cyanoacetamide moiety is present in various compounds with demonstrated anticancer activity.[9][10] N-hetaryl-2-cyanoacetamide derivatives, for instance, have shown significant cytotoxicity against various human cancer cell lines, including breast, liver, colon, prostate, and cervix cancer cells.[9][10] The mechanism of action for some of these compounds involves the induction of apoptosis.[9]
Table 3: Cytotoxicity of Selected N-Substituted Cyanoacetamide Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 11 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) | PC3 | Prostate | Active | [9][10] |
| Compound 12 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) | HepG2 | Liver | Active | [9][10] |
| Phenothiazine based cyanoacetamide 6c | AsPC1 | Pancreatic | Significant Activity | [11] |
| Phenothiazine based cyanoacetamide 6c | SW1990 | Pancreatic | Significant Activity | [11] |
Antimicrobial Activity
Cyanoacetamide derivatives have also been investigated for their antimicrobial properties. For example, novel unsaturated 2-cyanoacetamide derivatives have shown in vitro antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria.[12] A study on a photoactive compound containing an N-hexyl substituent demonstrated bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a Minimum Inhibitory Concentration (MIC) of 12.5 µM for the MRSA strain.[13]
Table 4: Antimicrobial Activity of a Selected N-Hexyl Substituted Analog
| Compound | Microorganism | Activity | MIC (µM) | Reference |
| N-hexyl substituted dithienopyrrole derivative | S. aureus (MRSA, ATCC 43300) | Bactericidal | 12.5 | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-cyanoacetamide analogs.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
Principle: The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.
Procedure:
-
Animals: Male Swiss albino mice are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
Urease Inhibition Assay
Principle: The inhibitory activity of compounds against urease is determined by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea. The indophenol method is a common colorimetric assay for this purpose.
Procedure:
-
Reagents:
-
Jack bean urease solution
-
Urea solution (substrate)
-
Phosphate buffer (e.g., pH 7.0)
-
Test compound solutions at various concentrations
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
-
Assay in 96-well plate:
-
Add a small volume of the test compound solution to the wells.
-
Add the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the urea substrate solution.
-
Incubate for a specific time (e.g., 15 minutes).
-
Stop the reaction and develop the color by adding the phenol and alkali reagents.
-
Incubate for color development.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formazan crystals to form.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Conclusion
The 2-cyanoacetamide scaffold represents a versatile and promising starting point for the development of new therapeutic agents with a wide range of biological activities. While direct experimental data on this compound is currently limited, the extensive research on its analogs provides a strong foundation for predicting its potential bioactivities and guiding future research. The synthetic accessibility of N-substituted 2-cyanoacetamides, coupled with their demonstrated anticonvulsant, enzyme inhibitory, anticancer, and antimicrobial properties, makes this class of compounds a compelling area for further investigation in drug discovery programs. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of this compound and its novel analogs. Future studies should focus on the systematic exploration of the structure-activity relationships of N-alkyl-2-cyanoacetamides to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of alkyl-substituted N-benzylcyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 7. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
safety and handling precautions for 2-cyano-N-hexylacetamide
An In-depth Technical Guide to the Safety and Handling of 2-cyano-N-hexylacetamide and its Analogs
Disclaimer: This document provides a technical guide on the . Due to the limited availability of specific data for this compound, the information presented herein is largely extrapolated from safety data sheets (SDS) and toxicological information for structurally similar compounds, including 2-cyano-N-cyclohexylacetamide, 2-cyano-N-methylacetamide, 2-cyano-N,N-diethylacetamide, and the parent compound, 2-cyanoacetamide. Researchers should handle this compound with the precautions outlined in this guide, recognizing that the actual hazards may vary.
Hazard Identification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin, eye, and respiratory irritation.[3][4]
GHS Classification (Anticipated)
The following table summarizes the likely GHS classifications for this compound based on data for analogous N-substituted cyanoacetamides.
| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Compiled from information on 2-cyano-N-methylacetamide, 2-cyano-N,N-diethylacetamide, and 2-cyanoacetamide.[1][2][4][5]
GHS Label Elements (Anticipated)
-
Pictogram:
-
Signal Word: Warning
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[1][4] |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| P330 | Rinse mouth.[1] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][6] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |
Source: Compiled from safety data sheets for various cyanoacetamide derivatives.[1][4][6]
Physical and Chemical Properties
The following table summarizes available quantitative data for compounds structurally related to this compound.
| Property | 2-Cyanoacetamide | 2-Cyano-N-methylacetamide | 2-Cyano-N,N-diethylacetamide |
| CAS Number | 107-91-5 | 6330-25-2 | 26391-06-0 |
| Molecular Formula | C₃H₄N₂O | C₄H₆N₂O | C₇H₁₂N₂O |
| Molecular Weight | 84.08 g/mol | 98.10 g/mol [5] | 140.18 g/mol |
| Melting Point | 119 - 121 °C | Not Available | Not Available |
| Flash Point | 215 °C (closed cup) | Not Available | Not Available |
Source: Compiled from various chemical databases and safety data sheets.[1][2][5][7]
Experimental Protocols
General Safe Handling Protocol for N-Substituted Cyanoacetamides
This protocol outlines the essential steps for safely handling this compound and its analogs in a research setting.
1. Engineering Controls:
- Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
- Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]
2. Personal Protective Equipment (PPE):
- Gloves: Wear chemically resistant gloves (e.g., nitrile).
- Eye Protection: Use chemical safety goggles or a face shield.[9]
- Lab Coat: A flame-resistant lab coat is mandatory.
- Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[4]
3. Weighing and Aliquoting:
- Perform all weighing and transfer operations within the chemical fume hood.
- Use a spatula for solid transfers to minimize dust generation.
- Keep the container tightly closed when not in use.[3]
4. Dissolution and Reaction Setup:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- Ensure all glassware is properly secured.
- Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]
5. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
- Decontaminate all work surfaces and equipment.
- Dispose of contaminated waste in a designated hazardous waste container.[6]
Visualized Workflows and Relationships
Caption: A flowchart illustrating the standard operating procedure for the safe handling of this compound.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Avoid dust formation.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][10]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
Caption: A decision tree for responding to an accidental exposure or spill involving this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[6] The material should be treated as hazardous waste and disposed of through a licensed contractor. Do not allow the chemical to enter drains or the environment.[10]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
Methodological & Application
Application Note and Protocol: Detailed Synthesis of 2-cyano-N-hexylacetamide
Abstract
This document provides a detailed protocol for the synthesis of 2-cyano-N-hexylacetamide, a valuable intermediate in organic synthesis. The primary method outlined is the amidation of ethyl cyanoacetate with hexylamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and chemical synthesis.
Introduction
This compound belongs to the class of N-substituted cyanoacetamides, which are versatile building blocks in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the reactive methylene group, the nitrile, and the amide functionality makes it a key precursor for a range of chemical transformations. This protocol details a reliable and straightforward method for its preparation.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with hexylamine. The lone pair of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and ethanol as a byproduct.
Chemical Equation: NC-CH₂-COOEt + CH₃(CH₂)₅NH₂ → NC-CH₂-CONH-(CH₂)₅CH₃ + EtOH
Experimental Protocol
This protocol is based on established methods for the synthesis of N-substituted cyanoacetamides from the reaction of amines with ethyl cyanoacetate.[1][2]
3.1. Materials and Reagents
-
Ethyl cyanoacetate (≥98%)
-
Hexylamine (≥99%)
-
Ethanol (anhydrous)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
3.2. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq).
-
Reagent Addition: Add hexylamine (1.1 eq) dropwise to the flask at room temperature with vigorous stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80-90 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol formed during the reaction and any excess hexylamine are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid.
-
Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl Cyanoacetate | 1.0 eq |
| Hexylamine | 1.1 eq |
| Reaction Conditions | |
| Solvent | None (neat) or Ethanol |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield | Calculated based on limiting reagent |
| Expected Appearance | White to off-white solid |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hexylamine is corrosive and flammable; handle with care.
-
Ethyl cyanoacetate is harmful if swallowed or in contact with skin.
Characterization
The final product should be characterized by standard analytical techniques such as:
-
Melting Point: To determine the purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).
-
Mass Spectrometry: To determine the molecular weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The provided workflow and data table are intended to facilitate the efficient and successful synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Use of 2-Cyano-N-hexylacetamide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-hexylacetamide as a versatile building block for the synthesis of a variety of heterocyclic compounds. This document includes detailed experimental protocols for key transformations, a summary of potential synthetic targets, and visual diagrams to facilitate its application in research and drug development.
Introduction
This compound is a highly functionalized and reactive molecule, making it an excellent precursor for the synthesis of a diverse range of heterocyclic systems. Its structure features a cyano group, an active methylene group, and an N-hexylacetamide moiety. These functional groups offer multiple reactive sites for cyclization, condensation, and multicomponent reactions. This versatility allows for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
The presence of the N-hexyl group can impart increased lipophilicity to the final heterocyclic compounds, potentially influencing their pharmacokinetic and pharmacodynamic properties. The active methylene group is particularly reactive and can participate in a variety of classical organic reactions to build complex molecular architectures.
Key Synthetic Applications
This compound can be employed as a synthon in several important reaction types for the generation of heterocyclic libraries.
-
Knoevenagel Condensation: The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[3] These intermediates are valuable precursors for the synthesis of pyridines, pyrimidines, and other six-membered heterocycles.
-
Gewald Reaction: In this multicomponent reaction, this compound can react with an aldehyde or ketone and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes.[4]
-
Thorpe-Ziegler Reaction: The intramolecular version of the Thorpe reaction can be utilized if a second nitrile group is present in the molecule, leading to the formation of cyclic ketones after hydrolysis.[5][6] While not directly applicable to this compound alone, derivatives can be designed to undergo this cyclization.
-
Synthesis of Pyridones: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, can lead to the formation of substituted 3-cyano-2-pyridone derivatives.[7]
-
Multicomponent Reactions (MCRs): This reagent is an ideal candidate for various MCRs, which allow for the rapid construction of complex molecules in a single step, enhancing synthetic efficiency in drug discovery programs.[4][8]
Data Presentation
The following table summarizes representative heterocyclic systems that can be synthesized from this compound or its derivatives, based on established reactivity of analogous N-substituted cyanoacetamides. Please note that yields can vary based on the specific substrate and reaction conditions.
| Heterocyclic Product | Starting Material | Key Reagents and Conditions | General Yield Range (Analogous Reactions) |
| 2-Amino-3-cyanopyridines | This compound, Aldehyde, Malononitrile | Base (e.g., K2CO3), EtOH, Microwave irradiation | 65-77% |
| 3-Cyano-2-pyridones | This compound, Acetylacetone | Base (e.g., KOH), EtOH, Reflux | 61-79% |
| Substituted 2-Aminothiophenes | This compound, Aldehyde/Ketone, Sulfur | Base (e.g., Morpholine), EtOH, Reflux | Moderate to Good |
| Fused Pyrimidines | (E)-2-Cyano-N-hexyl-3-arylacrylamide | Hydrazine derivatives, Microwave irradiation | Good to Excellent |
Experimental Protocols
The following are detailed protocols for key experiments, adapted for this compound from established procedures for analogous compounds.
Protocol 1: Synthesis of 1-Hexyl-4-aryl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
This protocol describes a one-pot, three-component synthesis of a highly functionalized pyridine derivative under microwave irradiation.[9]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Methanol (MeOH) for recrystallization
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (4 mmol), the desired aromatic aldehyde (4 mmol), malononitrile (4 mmol), and potassium carbonate (4 mmol) in ethanol (7 mL).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a gentle reflux for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Collect the resulting solid precipitate by filtration and wash it with water.
-
Dry the crude product and recrystallize it from methanol to obtain the pure 1-hexyl-4-aryl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Protocol 2: Synthesis of N-Hexyl-3-cyano-4,6-dimethyl-2-pyridone
This protocol outlines the synthesis of a substituted 3-cyano-2-pyridone via condensation with acetylacetone.[7][10]
Materials:
-
This compound
-
Acetylacetone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate that forms upon cooling by filtration.
-
Wash the solid with cold ethanol to afford the desired N-hexyl-3-cyano-4,6-dimethyl-2-pyridone.
Mandatory Visualizations
Caption: Synthetic pathway for pyridine synthesis.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 8. Selectivity in multiple multicomponent reactions: types and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
Application of 2-Cyano-N-hexylacetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-hexylacetamide is a member of the N-substituted 2-cyanoacetamide family of compounds. This class of molecules serves as a versatile scaffold in medicinal chemistry due to the reactive nature of the cyano and acetamide functional groups. While specific data on this compound is limited in publicly available literature, the broader family of N-alkyl and N-aryl cyanoacetamides has been explored for a range of therapeutic applications. These compounds are key intermediates in the synthesis of various heterocyclic systems with demonstrated biological activities, including antimicrobial and anticancer properties.
This document provides an overview of the potential applications of this compound based on the activities of closely related analogs. The experimental protocols detailed below are generalized methods for the synthesis and biological evaluation of N-substituted cyanoacetamides and can be adapted for this compound.
Synthesis of N-Substituted 2-Cyanoacetamides
The general synthesis of N-substituted 2-cyanoacetamides involves the reaction of an amine with a cyanoacetic acid derivative. A common method is the condensation of an amine with ethyl cyanoacetate.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Medicinal Chemistry Applications
Based on studies of analogous compounds, this compound can be considered a precursor for the synthesis of various biologically active molecules.
Antimicrobial Agents
N-substituted cyanoacetamide derivatives have been investigated for their antibacterial and antifungal activities. The core structure can be modified to generate novel compounds with improved potency and spectrum of activity. For instance, unsaturated 2-cyanoacetamide derivatives have shown promising antibacterial properties.[1]
Anticancer Agents
Derivatives of 2-cyanoacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated anticancer potential.[2][3] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.
Signaling Pathway Inhibition (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound as a kinase inhibitor, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of N-Alkyl-2-cyanoacetamide
Objective: To synthesize an N-alkyl-2-cyanoacetamide via condensation of an alkylamine with ethyl cyanoacetate.
Materials:
-
Alkylamine (e.g., hexylamine)
-
Ethyl cyanoacetate
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve the alkylamine (1.0 eq) in ethanol.
-
Add ethyl cyanoacetate (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against bacterial strains.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for N-Substituted Cyanoacetamide Analogs
Due to the lack of specific data for this compound, the following tables summarize findings for related N-substituted cyanoacetamide derivatives to provide a reference for potential activity.
Table 1: Antibacterial Activity of Unsaturated 2-Cyanoacetamide Derivatives [1]
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |
| Derivative 1 | Bacillus cereus | 15.2 ± 0.65 |
| Staphylococcus aureus | 16.8 ± 0.72 | |
| Escherichia coli | 13.5 ± 0.58 | |
| Pseudomonas aeruginosa | 12.1 ± 0.51 | |
| Derivative 5 | Bacillus cereus | 18.5 ± 0.79 |
| Staphylococcus aureus | 19.8 ± 0.83 | |
| Escherichia coli | 16.3 ± 0.69 | |
| Pseudomonas aeruginosa | 14.7 ± 0.62 | |
| Ampicillin (Standard) | Bacillus cereus | 22.4 ± 0.95 |
| Staphylococcus aureus | 24.1 ± 1.02 | |
| Escherichia coli | 20.9 ± 0.88 | |
| Pseudomonas aeruginosa | 18.6 ± 0.79 |
Data represents mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| Compound 11 | PC3 (Prostate) | 5.8 ± 0.4 |
| HepG2 (Liver) | 7.2 ± 0.6 | |
| Compound 12 | PC3 (Prostate) | 6.5 ± 0.5 |
| HepG2 (Liver) | 8.1 ± 0.7 |
Data represents mean ± standard deviation.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is scarce, the broader class of N-substituted cyanoacetamides has shown significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The protocols and data presented here for analogous compounds provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound and its derivatives. Further investigation into this specific molecule is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-cyano-N-hexylacetamide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-cyano-N-hexylacetamide is a valuable intermediate in organic synthesis, offering a versatile scaffold for the construction of a variety of heterocyclic compounds with potential therapeutic applications. While direct synthesis of a marketed pharmaceutical from this compound is not widely documented, its structural analogues, particularly N-alkyl-2-cyanoacetamides, are pivotal in the synthesis of notable drugs and in the exploration of new therapeutic agents. This document provides an overview of the synthetic utility of this compound, using the synthesis of the anti-Parkinson's drug Entacapone from the closely related 2-cyano-N,N-diethylacetamide as a primary example. Additionally, the potential application of this compound in the development of anticonvulsant agents is discussed, drawing parallels from related N-substituted acetamides. Detailed experimental protocols for the synthesis of N-alkyl-2-cyanoacetamides and their subsequent use in pharmaceutical synthesis are provided, along with quantitative data and schematic diagrams to guide researchers in this field.
Introduction: The Synthetic Utility of N-Alkyl-2-Cyanoacetamides
N-substituted 2-cyanoacetamides are highly reactive and versatile building blocks in medicinal chemistry. The presence of a reactive methylene group, a cyano group, and an amide functionality allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of diverse heterocyclic systems. These heterocyclic cores are prevalent in a vast number of pharmaceuticals.
While this compound itself is not a direct precursor to a major drug, its close analog, 2-cyano-N,N-diethylacetamide, is a key intermediate in the industrial synthesis of Entacapone . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Furthermore, various N-substituted cyanoacetamide derivatives have been investigated for their potential as anticonvulsant agents, highlighting another promising therapeutic avenue for compounds derived from this scaffold.
Application in the Synthesis of Entacapone (as an Exemplar)
The synthesis of Entacapone provides a well-documented example of the industrial application of an N-alkyl-2-cyanoacetamide derivative. The overall synthesis involves the Knoevenagel condensation of 2-cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde.
Synthesis of the Intermediate: 2-cyano-N,N-diethylacetamide
A common route to N,N-disubstituted-2-cyanoacetamides involves the reaction of cyanoacetic acid with the corresponding dialkylamine in the presence of a coupling agent.
Table 1: Summary of Quantitative Data for the Synthesis of 2-cyano-N,N-diethylacetamide
| Parameter | Value | Reference |
| Starting Materials | N,N-diethyl amine, cyanoacetic acid, dicyclohexylcarbodiimide | [1] |
| Solvent | Tetrahydrofuran | [1] |
| Reaction Time | 6-9 hours | [1] |
| Yield | ~55.2 kg (from 34 kg N,N-diethyl amine) | [1] |
Synthesis of Entacapone
The final step in the synthesis of Entacapone is a Knoevenagel condensation.
Table 2: Summary of Quantitative Data for the Synthesis of Entacapone
| Parameter | Value | Reference |
| Starting Materials | 3,4-dihydroxy-5-nitrobenzaldehyde, 2-cyano-N,N-diethylacetamide | [2] |
| Solvent | Toluene | [2] |
| Catalyst | Piperidine | [2] |
| Yield | ~9.45 g (from 10 g of aldehyde) | [2] |
| Purity (E-isomer) | 99.02% | [2] |
Mechanism of Action of Entacapone: COMT Inhibition
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[3][4] In patients with Parkinson's disease treated with levodopa, COMT metabolizes levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD) in the periphery, reducing the amount of levodopa that reaches the brain.[4] By inhibiting COMT, entacapone increases the plasma half-life of levodopa, leading to more sustained dopaminergic stimulation in the brain.[5][6]
Potential Application in Anticonvulsant Drug Discovery
Derivatives of acetamide are present in several anticonvulsant drugs. The general mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission. While a specific anticonvulsant drug based on this compound is not established, the synthesis of libraries of N-alkyl-2-cyanoacetamides for screening in epilepsy models is a rational approach in drug discovery.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of N-alkyl-2-cyanoacetamides via the reaction of an alkylamine with ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 equivalent) in ethanol.
-
Add hexylamine (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Synthesis of an Entacapone Analogue from this compound
This protocol is adapted from the synthesis of Entacapone and can be used to synthesize an N-hexyl analogue.
Materials:
-
This compound
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
Toluene
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Round-bottom flask
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 equivalent) and this compound (1.1 equivalents) in toluene.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux. Water formed during the reaction can be removed azeotropically.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add glacial acetic acid to the mixture to precipitate the product.
-
Stir for a period to ensure complete precipitation.
-
Filter the solid product, wash with toluene, and then with water.
-
Dry the product under vacuum to obtain the Entacapone analogue.
Conclusion
This compound represents a valuable, though underexplored, intermediate in pharmaceutical synthesis. By examining the well-established synthesis of Entacapone from a close analogue, and considering the demonstrated anticonvulsant potential of related N-substituted cyanoacetamides, a clear path for the utility of this compound in drug discovery and development emerges. The provided protocols and data serve as a foundation for researchers to synthesize and explore the potential of this and other N-alkyl-2-cyanoacetamides in the creation of novel therapeutic agents.
References
- 1. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 2. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis and further functionalization of 2-cyano-N-hexylacetamide, a versatile building block in medicinal chemistry. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
This compound can be synthesized through the amidation of a cyanoacetic acid derivative with hexylamine. Two common and effective methods are presented below: the reaction of hexylamine with ethyl cyanoacetate and the coupling of hexylamine with cyanoacetic acid using a carbodiimide coupling agent.
Protocol 1.1: Synthesis via Reaction with Ethyl Cyanoacetate
This method involves the direct reaction of hexylamine with ethyl cyanoacetate.
Experimental Protocol:
-
To a round-bottom flask, add ethyl cyanoacetate (1.0 eq) and hexylamine (1.1 eq).
-
The reaction can be performed neat or in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
The reaction mixture is typically stirred at room temperature or gently heated to 50-60 °C to increase the reaction rate.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and any volatile byproducts.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Protocol 1.2: Synthesis via Carbodiimide Coupling
This protocol utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between cyanoacetic acid and hexylamine.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq) in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C (ice bath).
-
Slowly add hexylamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild acidic solution (e.g., 1 M HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Knoevenagel Condensation of this compound
The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensation with various aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[2][3] These products are valuable intermediates in the synthesis of various heterocyclic compounds and have shown potential as bioactive molecules.[2]
Protocol 2.1: Base-Catalyzed Knoevenagel Condensation
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Add a catalytic amount of a base, such as piperidine, pyrrolidine, or triethylamine (0.1-0.3 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2.2: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation can significantly accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times.[2]
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and a catalyst such as ammonium acetate or a basic alumina.[2]
-
The reaction can be performed in a minimal amount of a high-boiling solvent like dimethylformamide (DMF) or under solvent-free conditions.[2]
-
The vessel is sealed and subjected to microwave irradiation at a specific temperature and time (e.g., 100-150 °C for 5-15 minutes).
-
After cooling, the reaction mixture is worked up as described in the conventional method (Protocol 2.1).
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-substituted cyanoacetamides and their subsequent Knoevenagel condensation reactions, based on analogous compounds found in the literature.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of N-Substituted Cyanoacetamide | N,N-diethyl amine, Cyanoacetic acid | Dicyclohexylcarbodiimide | Tetrahydrofuran | Reflux | 6-9 | ~85 | [1] |
| Synthesis of Cyanoacetamide | Ethyl cyanoacetate, Ammonia | - | Aqueous | <20 | 1 | 86-88 | [4] |
| Knoevenagel Condensation | 2-Cyanoacetamide, Aromatic Aldehydes | Ammonium Acetate | - (Microwave) | 120 | 0.1-0.25 | 90-98 | [2] |
| Knoevenagel Condensation | Ethyl cyanoacetate, Benzaldehyde | DBU/H₂O | - | Room Temp. | 0.5 | 95 |
Experimental Workflows and Signaling Pathway Diagrams
Diagrams
References
Application Note: Analytical Techniques for Monitoring 2-Cyano-N-hexylacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-hexylacetamide is a chemical intermediate of significant interest in the synthesis of various organic molecules, including potential pharmaceutical candidates. The efficient and controlled synthesis of this compound requires robust analytical methodologies to monitor reaction progress, quantify yield, and identify potential impurities. This document provides detailed application notes and protocols for the analysis of this compound reactions using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Pathway
The synthesis of this compound typically proceeds through the nucleophilic acyl substitution of an activated cyanoacetic acid derivative, such as ethyl cyanoacetate, with hexylamine. The reaction involves the attack of the primary amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.
Figure 1: Synthesis of this compound.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the consumption of reactants and the formation of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is generally suitable for this analysis.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute the product and any less polar impurities.
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1:100 dilution in 50:50 acetonitrile:water).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) |
| Ethyl Cyanoacetate | 3.5 |
| Hexylamine | 2.8 |
| This compound | 6.2 |
| Potential Impurity 1 | 4.8 |
| Potential Impurity 2 | 7.5 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase gradient.
Figure 2: HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture, including starting materials, the product, and potential low molecular weight impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a 1:100 ratio.
-
If necessary, derivatization with a silylating agent (e.g., BSTFA) can improve the volatility and peak shape of the amide, though direct analysis is often possible.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Data Presentation: GC-MS Analysis
| Compound | Retention Time (min) | Key m/z Fragments |
| Hexylamine | 4.1 | 101, 86, 58, 44 |
| Ethyl Cyanoacetate | 5.3 | 113, 85, 68, 42 |
| This compound | 9.8 | 168, 127, 98, 84, 57 |
Note: Retention times and m/z fragments are illustrative and should be confirmed with standards.
Figure 3: GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is an excellent technique for in-situ monitoring of the reaction, providing real-time information on the conversion of reactants to products without the need for sample workup.
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-through cell or standard NMR tubes.
-
-
Sample Preparation for In-situ Monitoring:
-
The reaction is performed directly in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within an NMR tube.
-
Alternatively, a reaction can be run in a standard reactor with a sampling loop connected to a flow-through NMR cell.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
Key signals to monitor:
-
Ethyl Cyanoacetate: Methylene protons of the ethyl group (quartet, ~4.2 ppm) and the α-protons (singlet, ~3.5 ppm).
-
Hexylamine: Methylene protons adjacent to the amine group (triplet, ~2.7 ppm).
-
This compound: Methylene protons adjacent to the amide nitrogen (multiplet, ~3.2 ppm) and the α-protons (singlet, ~3.6 ppm).
-
-
Data Presentation: ¹H NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm, in CDCl₃) | Multiplicity |
| Ethyl Cyanoacetate | -O-CH₂-CH₃ | 4.23 | Quartet |
| -CH₂-CN | 3.45 | Singlet | |
| Hexylamine | -CH₂-NH₂ | 2.68 | Triplet |
| This compound | -NH-CH₂- | 3.25 | Multiplet |
| -CH₂-CN | 3.62 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Figure 4: In-situ NMR Monitoring Workflow.
Conclusion
The selection of the most appropriate analytical technique for monitoring this compound reactions depends on the specific requirements of the analysis. HPLC is ideal for routine quantitative monitoring of reaction progress and purity assessment. GC-MS provides excellent capabilities for the identification of volatile impurities and byproducts. In-situ NMR spectroscopy offers a powerful method for real-time kinetic studies and mechanistic investigations. By employing these techniques, researchers can gain a comprehensive understanding of the reaction, enabling optimization for improved yield, purity, and process control.
Application Notes and Protocols for the Development of 2-Cyano-N-hexylacetamide as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Cyanoacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory properties. This document provides detailed application notes and protocols for the investigation of 2-cyano-N-hexylacetamide as a potential antimicrobial agent. The methodologies outlined herein are based on established principles and published data on analogous compounds, offering a comprehensive guide for synthesis, in vitro evaluation, and preliminary mechanism of action studies.
Synthesis of this compound
The synthesis of N-alkyl-2-cyanoacetamides can be achieved through the amidation of a cyanoacetic acid ester with the corresponding amine. The following protocol is an adaptation of established methods for similar compounds.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Toluene (or another suitable high-boiling point solvent)
-
Sodium ethoxide (catalyst, optional)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in toluene.
-
Add hexylamine (1.1 equivalents) dropwise to the solution at room temperature.
-
(Optional) Add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Expected Outcome: A solid or semi-solid product. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis Workflow
Synthesis workflow for this compound.
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized inoculum (0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical MIC Values
As no specific MIC values for this compound are currently published, the following table presents hypothetical but plausible data based on the activity of similar N-alkyl-2-cyanoacetamide derivatives. This table serves as a template for presenting experimental results.
| Microorganism | Type | Hypothetical MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungus | 32 |
Antimicrobial Testing Workflow
Application Notes and Protocols: Investigating the Antifungal Properties of 2-Cyano-N-hexylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the antifungal potential of 2-cyano-N-hexylacetamide derivatives. This class of compounds is of growing interest due to the established biological activity of the cyanoacetamide scaffold. The following protocols and data serve as a guide for the synthesis, in vitro evaluation, and mechanistic studies of these promising antifungal candidates.
Introduction
The rise of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Cyanoacetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] N-substitution on the acetamide nitrogen allows for the modulation of lipophilicity and other physicochemical properties, which can significantly impact antifungal potency and spectrum. This document focuses on this compound and related aliphatic derivatives, outlining their synthesis, proposed mechanisms of action, and detailed protocols for their evaluation.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives is the microwave-assisted Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, 2-cyanoacetamide.
Protocol 2.1: Synthesis of this compound
Materials:
-
Heptanal
-
2-Cyanoacetamide
-
Ammonium acetate (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of heptanal and 2-cyanoacetamide.
-
Add a catalytic amount of ammonium acetate.
-
Add a minimal amount of ethanol to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power and temperature (e.g., 100 W, 80°C) for a predetermined time (e.g., 5-15 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product, 2-cyano-N-hexyl-2-heptenamide, using NMR and mass spectrometry to confirm its structure and purity.
Note: This protocol describes the synthesis of an unsaturated derivative. To obtain the saturated this compound, a subsequent reduction step (e.g., catalytic hydrogenation) would be necessary.
In Vitro Antifungal Activity
The antifungal activity of this compound derivatives can be assessed against a panel of clinically relevant fungal pathogens. Standard microdilution methods are employed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
Data Presentation: Representative Antifungal Activity
The following table summarizes representative MIC values for a hypothetical this compound derivative against common fungal strains. These values are illustrative and based on the activity of related amide compounds.[2]
| Compound | Candida albicans (ATCC 90028) | Candida parapsilosis (ATCC 22019) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 208821) |
| This compound | 128 µg/mL | 256 µg/mL | >512 µg/mL | 64 µg/mL |
| Fluconazole (Control) | 1 µg/mL | 2 µg/mL | 64 µg/mL | 8 µg/mL |
| Amphotericin B (Control) | 0.5 µg/mL | 1 µg/mL | 1 µg/mL | 0.25 µg/mL |
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound derivative stock solution (in DMSO)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)
-
Spectrophotometer (plate reader)
Procedure:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.[3]
Protocol 3.2: MFC Determination
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.[4]
Proposed Mechanism of Action
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, related compounds have been shown to interfere with fungal cell membrane integrity.[2] A plausible hypothesis is the inhibition of enzymes crucial for the synthesis of essential membrane components like ergosterol. Another potential target is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.[5]
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
Caption: Experimental workflow for investigating antifungal properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic accessibility and the potential for broad-spectrum activity make these compounds attractive for further investigation. The protocols and illustrative data presented herein provide a framework for the systematic evaluation of these derivatives. Future studies should focus on optimizing the N-alkyl substituent to enhance potency and elucidating the precise molecular targets to aid in the rational design of next-generation antifungal drugs.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-cyano-N-hexylacetamide as a Potential Herbicide
Disclaimer: The following application notes and protocols are based on the herbicidal potential of the broader class of cyanoacetamide derivatives and established methodologies for herbicide evaluation. Specific herbicidal activity and mode of action for 2-cyano-N-hexylacetamide are not extensively documented in publicly available literature. These guidelines are intended to provide a framework for the systematic investigation of this compound's potential as a herbicide.
Introduction: The Herbicidal Potential of Cyanoacetamide Derivatives
Cyanoacetamide and its derivatives represent a class of organic compounds with diverse biological activities. Within the agrochemical sector, certain cyanoacetamide derivatives have been investigated for their potential as herbicides and insecticides.[1] The herbicidal activity of some related compounds, such as 2-cyanoacrylates, has been attributed to the inhibition of essential plant processes like photosystem II (PSII) electron transport.[2] Other related compounds, 2-alkyl-2-cyanoacetanilides, have been shown to inhibit root growth.[3] These findings suggest that this compound may possess herbicidal properties by targeting similar biological pathways.
Proposed Mode of Action
Based on the known mechanisms of related cyanoacetamide compounds, a plausible, yet hypothetical, mode of action for this compound could involve the disruption of photosynthetic processes or the inhibition of root development. The following diagram illustrates a potential signaling pathway related to the inhibition of photosystem II, a known target for some cyanoacrylate herbicides.[2]
Experimental Workflow for Herbicide Evaluation
A systematic approach is crucial for evaluating the herbicidal potential of a new compound. The following workflow outlines the key stages, from initial screening to more detailed efficacy studies.
Experimental Protocols
This protocol is a rapid and cost-effective method to assess the initial impact of this compound on seed germination and early seedling growth.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or cress)
-
This compound stock solution (in a suitable solvent like DMSO or acetone)
-
Distilled water
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare a series of concentrations of this compound (e.g., 1, 10, 100, 1000 µM) by diluting the stock solution in distilled water. Include a solvent-only control.
-
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution.
-
Place 20-30 seeds on the filter paper in each dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8h light/dark cycle).
-
After 7-10 days, measure the germination rate (percentage of germinated seeds) and the primary root length of the seedlings.
Data Presentation (Hypothetical Data):
| Concentration (µM) | Germination Rate (%) | Average Root Length (mm) ± SD |
| 0 (Control) | 98 | 35.2 ± 3.1 |
| 1 | 95 | 30.1 ± 2.8 |
| 10 | 88 | 22.5 ± 2.5 |
| 100 | 65 | 10.3 ± 1.9 |
| 1000 | 20 | 2.1 ± 0.8 |
This protocol evaluates the herbicidal efficacy of this compound on whole plants under controlled greenhouse conditions.[4][5][6]
Materials:
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Seedlings of target weed species (e.g., a broadleaf and a grass species) at the 2-4 leaf stage.[7]
-
This compound stock solution
-
Surfactant/adjuvant as required
-
Spray chamber or cabinet
-
Greenhouse with controlled environment
Methodology:
-
Grow seedlings of the target weed species to the 2-4 leaf stage.
-
Prepare spray solutions of this compound at various application rates (e.g., 0, 50, 100, 200, 400 g/ha). Include a suitable surfactant if necessary.
-
Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Return the plants to the greenhouse and maintain them under optimal growth conditions.
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
Data Presentation (Hypothetical Data):
| Application Rate (g/ha) | Visual Injury at 21 DAT (%) | Dry Weight (% of Control) |
| 0 (Control) | 0 | 100 |
| 50 | 25 | 78 |
| 100 | 55 | 42 |
| 200 | 85 | 18 |
| 400 | 100 | 5 |
This protocol specifically investigates the effect of the compound on root growth, a potential mode of action for related compounds.[3]
Materials:
-
Clear-sided containers or petri dishes with agar medium
-
Seedlings of a model plant with a distinct primary root (e.g., corn or pea)
-
This compound
-
Agar and plant nutrient solution
Methodology:
-
Prepare an agar medium containing a range of concentrations of this compound.
-
Germinate seeds of the model plant until the primary root is 1-2 cm long.
-
Transfer the seedlings to the agar plates or containers so that the roots grow along the surface of the agar.
-
Place the containers vertically in a growth chamber.
-
Mark the position of the root tip at the beginning of the experiment and at regular intervals (e.g., every 24 hours) for 3-5 days.
-
Measure the root elongation and observe any morphological changes (e.g., swelling, discoloration).
Data Presentation (Hypothetical Data):
| Concentration (µM) | Root Elongation after 72h (mm) | Observations |
| 0 (Control) | 45.3 | Normal root growth |
| 10 | 38.1 | Slight reduction in elongation |
| 50 | 25.6 | Significant inhibition, slight swelling of root tip |
| 100 | 12.4 | Severe inhibition, noticeable swelling and browning |
| 200 | 3.2 | Near-complete cessation of root growth |
Conclusion and Further Steps
The protocols outlined above provide a comprehensive framework for the initial evaluation of this compound as a potential herbicide. If promising results are obtained, further studies would be warranted, including:
-
Broader species selectivity screening: Testing against a wider range of crop and weed species.
-
Mode of action elucidation: Utilizing techniques like chlorophyll fluorescence, enzyme assays, or transcriptomics to pinpoint the specific molecular target.[8]
-
Pre-emergence vs. post-emergence activity: Determining the optimal application timing.
-
Formulation development: Optimizing the delivery of the active ingredient.
These systematic investigations will be crucial in determining the viability of this compound as a novel herbicidal agent.
References
- 1. chemneo.com [chemneo.com]
- 2. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 8. hracglobal.com [hracglobal.com]
Application Notes and Protocols for Exploring the Anticancer Activity of 2-Cyano-N-hexylacetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the anticancer properties of 2-cyano-N-hexylacetamide and its analogs. The following sections offer comprehensive protocols for key experiments, structured data presentation for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity
The anticancer effects of various 2-cyanoacetamide analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.
Table 1: Cytotoxicity (IC50) of 2-Cyanoacetamide Analogs in Human Cancer Cell Lines
| Compound ID | Analog Class | Cancer Cell Line | IC50 (µM) |
| Compound 11 | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative | PC3 (Prostate) | Value not specified, but demonstrated high cytotoxicity |
| HepG2 (Liver) | Value not specified, but demonstrated high cytotoxicity | ||
| Compound 12 | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative | PC3 (Prostate) | Value not specified, but demonstrated high cytotoxicity |
| HepG2 (Liver) | Value not specified, but demonstrated high cytotoxicity | ||
| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 (Prostate) | 52 |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 (Prostate) | 80 |
| MCF-7 (Breast) | 100 |
Note: The specific IC50 values for Compounds 11 and 12 were not explicitly stated in the referenced literature but were highlighted as the most active compounds against PC3 and HepG2 cells.[1]
Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound analogs using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compounds for the specified duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Apoptosis Detection Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-hexylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-cyano-N-hexylacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with hexylamine. This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the corresponding amide and a molecule of alcohol as a byproduct.
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents include:
-
Ethyl cyanoacetate: The ester starting material.
-
Hexylamine: The amine nucleophile.
-
Solvent (optional): The reaction can be run neat (without solvent) or in a suitable solvent such as ethanol, methanol, or a non-polar solvent like toluene.
-
Catalyst (optional): While the reaction can proceed without a catalyst, a mild base or acid catalyst can sometimes be used to improve the reaction rate.
Q3: What are the typical reaction conditions?
Reaction conditions can be varied to optimize the yield and purity of this compound. Key parameters include:
-
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or the neat reaction mixture.
-
Stoichiometry: The molar ratio of reactants is a critical factor. Using a slight excess of one of the reactants can help drive the reaction to completion.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the temperature and the reactivity of the starting materials. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Q4: How is the product typically isolated and purified?
The product, this compound, is a solid at room temperature. Isolation and purification are typically achieved through the following steps:
-
Removal of volatiles: If the reaction is run neat or in a volatile solvent, the excess starting materials and byproducts (like ethanol) are removed under reduced pressure.
-
Crystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or a mixture of solvents.
-
Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Troubleshooting Guide
Low or No Product Yield
Issue: My reaction has resulted in a very low yield or no product at all. What could be the cause?
Potential Causes and Solutions:
-
Incorrect Stoichiometry: Ensure the molar ratios of ethyl cyanoacetate and hexylamine are correct. A 1:1 ratio is the theoretical minimum, but a slight excess of the less expensive reagent may be beneficial.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures. Consider increasing the temperature to the reflux point of the reaction mixture.
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC and extend the reaction time if necessary.
-
Poor Quality Reagents: Ensure that the ethyl cyanoacetate and hexylamine are of high purity and free from water, which can hydrolyze the ester.
-
Inefficient Removal of Byproduct: The ethanol generated during the reaction can establish an equilibrium that limits product formation. If possible, removing the ethanol as it forms (e.g., using a Dean-Stark apparatus with a suitable solvent) can drive the reaction to completion.
Incomplete Reaction
Issue: TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time. How can I drive the reaction to completion?
Potential Causes and Solutions:
-
Equilibrium Limitation: As mentioned above, the accumulation of ethanol can slow down or prevent the reaction from going to completion. Consider removing the ethanol from the reaction mixture.
-
Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
-
Catalyst Inactivity: If a catalyst is being used, it may have lost its activity. Consider adding fresh catalyst. If no catalyst is used, a small amount of a non-nucleophilic base might be beneficial.
Product Impurity
Issue: The isolated product is impure, as indicated by a broad melting point range or multiple spots on TLC.
Potential Causes and Solutions:
-
Incomplete Reaction: The impurity may be unreacted starting materials. Ensure the reaction has gone to completion.
-
Side Reactions: At high temperatures, side reactions may occur. Consider running the reaction at a lower temperature for a longer period. A potential side product could be the self-condensation of ethyl cyanoacetate.
-
Inefficient Purification: The recrystallization process may not be optimal.
-
Solvent Choice: The chosen recrystallization solvent may not be ideal. A good solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities. Allow the solution to cool slowly to form pure crystals.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.
-
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of this compound. This data is illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Remarks |
| Temperature | 80 °C | Moderate | 120 °C | High | Higher temperatures generally favor faster reaction rates. |
| Hexylamine (equiv.) | 1.0 | Moderate | 1.2 | High | A slight excess of the amine can drive the reaction to completion. |
| Reaction Time | 4 hours | Moderate | 12 hours | High | Longer reaction times may be necessary for complete conversion. |
| Solvent | Neat | Good | Toluene | Excellent | Using a solvent that allows for azeotropic removal of ethanol can improve yield. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 equivalent) and hexylamine (1.1 equivalents).
-
Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hexylamine and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from a suitable solvent (e.g., isopropanol). Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum to a constant weight.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Caption: Key experimental parameters influencing reaction yield.
common side reactions in the synthesis of 2-cyano-N-hexylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-cyano-N-hexylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward synthesis route is the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with hexylamine. This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the corresponding amide and ethanol as a byproduct.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials and reagents include:
-
Substrate: Ethyl cyanoacetate
-
Reagent: Hexylamine
-
Solvent: The reaction can often be run neat (without a solvent) or in a suitable solvent like ethanol or toluene.
Q3: What are the typical reaction conditions?
A3: The reaction is generally conducted by heating a mixture of ethyl cyanoacetate and hexylamine. The temperature is typically elevated to drive the reaction to completion and facilitate the removal of the ethanol byproduct. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: What are the primary byproducts in this reaction?
A4: The main byproducts and impurities can include unreacted starting materials (hexylamine and ethyl cyanoacetate). A common side reaction is the hydrolysis of the ester or the final amide if water is present, leading to cyanoacetic acid or its salt.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the starting materials (ethyl cyanoacetate and hexylamine) and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. |
| Inequimolar amounts of reactants. | Ensure an accurate 1:1 molar ratio of ethyl cyanoacetate to hexylamine. | |
| Poor quality of starting materials. | Use freshly distilled or high-purity starting materials. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| High content of impurities. | Purify the product using column chromatography or recrystallization.[1] | |
| The product may have a low melting point. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.[1] | |
| Colored Product (Yellow or Brown) | Impurities in the starting materials. | Purify the starting materials before the reaction. |
| Formation of high molecular weight byproducts. | During recrystallization, treat the solution with activated carbon to remove colored impurities.[1] | |
| Difficulty in Purification | Unreacted hexylamine present. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic amine.[1] |
| Unreacted ethyl cyanoacetate present. | Wash the crude product with a dilute base solution (e.g., 5% NaHCO₃) to remove the acidic ester.[1] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Theoretical Yield (g) | Calculated based on the limiting reagent. | |
| Actual Yield (g) | The weight of the purified product. | |
| Percentage Yield (%) | (Actual Yield / Theoretical Yield) * 100 | |
| Melting Point (°C) | To be determined experimentally. | |
| Appearance | e.g., White crystalline solid. |
Experimental Protocols
Synthesis of this compound from Ethyl Cyanoacetate and Hexylamine
This protocol is a general procedure adapted from the synthesis of similar N-alkyl cyanoacetamides.
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Ethanol (optional, as solvent)
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl cyanoacetate and hexylamine.
-
Heat the reaction mixture to reflux (approximately 100-120 °C if run neat) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If the product solidifies, it can be purified by recrystallization. If it remains an oil, proceed with a liquid-liquid extraction.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl to remove unreacted hexylamine, followed by 5% NaHCO₃ solution to remove any acidic impurities, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[1]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and a common side reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: 2-Cyano-N-hexylacetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-cyano-N-hexylacetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing the bulk of impurities, especially if the crude product is semi-crystalline. Column chromatography is employed for separating components with similar polarities and for achieving high purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as hexylamine and ethyl cyanoacetate, by-products from side reactions like the hydrolysis of the nitrile group, and residual solvents from the synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. Structural confirmation and purity can also be determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Select a more appropriate solvent where the compound is soluble at high temperatures but less soluble at low temperatures. Increase the volume of the solvent incrementally. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. Consider using an anti-solvent. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping peaks). | The solvent system (mobile phase) is not optimal. The column is overloaded. | Perform TLC analysis to determine the optimal solvent system that provides good separation (Rf value of the product around 0.3-0.4). Use a less polar solvent system for better separation on normal phase silica. Do not load too much crude product onto the column. |
| The product is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Peak tailing in the chromatogram. | The compound is interacting too strongly with the stationary phase. The column may be degrading. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Use a new column. |
| Cracks or channels in the column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot. Suitable starting solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of ethyl acetate and hexanes.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Column Packing: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase. Pack the column using a slurry of the silica gel in the initial mobile phase solvent.
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point for compounds of moderate polarity. Aim for an Rf value of 0.3-0.4 for the this compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol | Often a good choice for polar amides.[3][4] |
| Isopropanol | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexanes | A versatile solvent system where polarity can be fine-tuned. |
| Methanol / Dioxane | Reported for similar cyanoacetamides.[1] |
| Water | May be suitable if the compound has sufficient polarity.[1] |
Table 2: Suggested Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (Normal Phase) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Detection | UV (if applicable) or TLC analysis of fractions |
| Alternative Stationary Phase | Reversed-phase C18 silica |
| Alternative Mobile Phase | Acetonitrile / Water Gradient[5] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. 2-Cyanoacetamide CAS#: 107-91-5 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-cyano-N-hexylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-cyano-N-hexylacetamide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What initial steps should I take if I observe precipitation of this compound in my aqueous experimental medium?
If you observe precipitation, it is crucial to confirm that the compound is not degrading. A systematic approach to solubilization is recommended, starting with small-scale tests.[4] Common initial steps include attempting to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous medium.[2][5]
Q3: What are some common organic solvents to consider for creating a stock solution of this compound?
For poorly soluble organic compounds, dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for creating concentrated stock solutions.[4] Other potential organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetone.[4] The choice of solvent will depend on the compatibility with your specific experimental system.
Q4: How can I minimize the concentration of the organic solvent in my final experimental setup?
To keep the final concentration of the organic solvent low, prepare a high-concentration stock solution in the chosen organic solvent.[4] Then, perform serial dilutions to a working concentration, ensuring the final volume of the organic solvent added to the aqueous medium is minimal, typically less than 1% and often as low as 0.1%, to avoid solvent-induced artifacts.
Q5: Are there any other techniques I can try if simple solvent addition is insufficient?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
pH adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[3][4]
-
Gentle heating and sonication: Applying gentle heat or using a sonicator can help dissolve stubborn compounds.[4] However, care must be taken to avoid degradation.[4]
-
Use of co-solvents: A mixture of water and a water-miscible solvent can increase the solubility of hydrophobic compounds.[2][5][6]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility in water.[7][8]
-
Particle size reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[1][3][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The aqueous buffer has a very low capacity to dissolve the lipophilic compound. The concentration of the compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a range compatible with your assay (typically <1%). 3. Prepare a fresh, more concentrated stock solution in an appropriate organic solvent and add a smaller volume to the aqueous buffer while vortexing.[4] |
| Stock solution in organic solvent appears cloudy or contains particulates. | The compound has low solubility even in the chosen organic solvent at that concentration. The stock solution may have been stored improperly, leading to precipitation. | 1. Try a different organic solvent. A solubility test in various solvents is recommended (see Experimental Protocols). 2. Gently warm the solution or use a sonicator to aid dissolution.[4] 3. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use. |
| Experimental results are inconsistent or not reproducible. | The compound may be precipitating out of solution over the course of the experiment. The compound may be degrading in the experimental medium. | 1. Visually inspect your experimental setup for any signs of precipitation at different time points. 2. Assess the stability of the compound in your experimental medium over time using an appropriate analytical method (e.g., HPLC). 3. Prepare fresh dilutions of the compound immediately before each experiment. |
| Difficulty in preparing a sufficiently concentrated stock solution. | The intrinsic solubility of the compound in common solvents is low. | 1. Explore a wider range of organic solvents, including less common ones like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), if compatible with your system. 2. Consider solubility enhancement techniques such as the preparation of a solid dispersion or complexation with a solubilizing agent like cyclodextrin.[7][8] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of a solvent (e.g., 100 µL) to the first tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves completely, add another measured aliquot of the compound and repeat until a saturated solution is formed (i.e., solid material remains undissolved).
-
If the compound does not dissolve, add more solvent in measured increments and repeat the vortexing step.
-
Once saturation is reached, centrifuge the tubes to pellet the undissolved solid.
-
The concentration of the clear supernatant is the approximate solubility in that solvent. This can be estimated based on the amounts added or quantified using a suitable analytical technique.
Protocol 2: Preparation of a Stock Solution and Working Dilutions
This protocol describes a standard method for preparing a stock solution in an organic solvent and subsequent dilutions for use in aqueous-based experiments.[4]
Materials:
-
This compound
-
Anhydrous DMSO (or another suitable organic solvent)
-
Aqueous experimental buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a specific amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Intermediate Dilutions (if necessary):
-
Prepare intermediate dilutions from the high-concentration stock solution using the same organic solvent.
-
-
Final Working Solution Preparation:
-
Pre-warm your aqueous experimental buffer to the appropriate temperature (e.g., 37°C for cell culture).[4]
-
Add a small volume of the stock or intermediate solution to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitates.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Strategies for enhancing the solubility of poorly soluble compounds.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-N-hexylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-hexylacetamide. The guidance is structured to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic acyl substitution reaction between ethyl cyanoacetate and hexylamine.[1][2] This reaction, a type of cyanoacetylation, involves the attack of the primary amine (hexylamine) on the carbonyl carbon of the ester (ethyl cyanoacetate), leading to the formation of the corresponding amide and ethanol as a byproduct.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials and reagents include:
-
Hexylamine: The primary amine that forms the "N-hexyl" portion of the final product.[3]
-
Ethyl cyanoacetate: The source of the cyanoacetyl group.[4]
-
Solvent: A suitable solvent is required to dissolve the reactants. Common choices include ethanol, tetrahydrofuran (THF), or toluene.
-
Catalyst (optional): While the reaction can proceed without a catalyst, a base catalyst such as sodium ethoxide or a non-nucleophilic base like triethylamine can be used to enhance the reaction rate. For some cyanoacetylation reactions, a basic catalyst like butyl lithium has been used.[2]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can be varied to optimize the yield and purity of this compound. Key parameters include:
-
Temperature: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the solvent and the presence of a catalyst.
-
Reaction Time: The duration of the reaction can vary from a few hours to overnight, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Stoichiometry: The molar ratio of reactants is a critical factor. Using a slight excess of either the amine or the ester can be explored to drive the reaction to completion.
Q4: How is the product typically isolated and purified?
A4: After the reaction is complete, the product is typically isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound.[5][6] Washing the filtered solid with a cold solvent can help remove residual impurities.[5]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction yield is consistently low. What are the most common causes?
A: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Temperature: If the reaction temperature is too low, the reaction rate may be very slow, leading to incomplete conversion. Conversely, excessively high temperatures could lead to side reactions or decomposition of the starting materials or product.
-
Reagent Quality and Stoichiometry: The purity of the starting materials, particularly the hexylamine and ethyl cyanoacetate, is crucial. Impurities can interfere with the reaction. Ensure the correct molar ratios are being used.
-
Inefficient Mixing: Inadequate stirring can lead to localized high concentrations of reactants, which may promote side reactions.
-
Moisture Contamination: The presence of water can hydrolyze the ethyl cyanoacetate, reducing the amount available to react with the hexylamine. Ensure all glassware is dry and use anhydrous solvents if necessary.
Impure Product
Q: I am observing significant impurities in my final product. What are they and how can I minimize them?
A: The primary impurity is often unreacted starting materials. Other potential side products could arise from self-condensation of the ethyl cyanoacetate, particularly if a strong base is used.
-
To minimize unreacted starting materials:
-
Monitor the reaction progress using TLC to ensure it has gone to completion.
-
Adjust the stoichiometry; a slight excess of one reactant can help to consume the other.
-
Increase the reaction time or temperature if the reaction is sluggish.
-
-
To minimize side products:
-
If using a catalyst, ensure it is added slowly and at the correct temperature.
-
Optimize the reaction temperature to favor the desired reaction pathway.
-
-
Purification:
-
Recrystallization is a powerful technique for purifying the final product. Experiment with different solvents to find the optimal conditions for crystallization.[5]
-
Reaction Stalls or is Sluggish
Q: My reaction seems to stop before all the starting material is consumed. What can I do?
A: A stalled reaction can be frustrating. Here are a few things to try:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to push the reaction to completion.
-
Add a Catalyst: If not already using one, the addition of a catalytic amount of a non-nucleophilic base like triethylamine can accelerate the reaction.
-
Check Reagent Purity: Impurities in the starting materials could be inhibiting the reaction.
Data Presentation
Table 1: Summary of Reaction Parameters for N-Substituted Cyanoacetamide Synthesis
| Parameter | Condition | Rationale |
| Reactants | Hexylamine, Ethyl Cyanoacetate | Primary amine and cyanoacetylating agent. |
| Solvent | Ethanol, THF, Toluene | Should dissolve reactants and be compatible with reaction conditions. |
| Temperature | Room Temperature to Reflux | Dependent on solvent and reactivity. Higher temperatures generally increase reaction rate. |
| Catalyst | None, Triethylamine, Sodium Ethoxide | Can accelerate the reaction but may also promote side reactions if not controlled. |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Ester) | A slight excess of the ester can ensure full conversion of the amine. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on general methods for the cyanoacetylation of amines.
Materials:
-
Hexylamine
-
Ethyl cyanoacetate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve hexylamine (1.0 eq) in anhydrous ethanol.
-
To this stirring solution, add ethyl cyanoacetate (1.05 eq) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Cyano-N-hexylacetamide
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-hexylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the aminolysis of an active ester of cyanoacetic acid, typically ethyl cyanoacetate, with hexylamine. This reaction involves the nucleophilic attack of the primary amine on the ester carbonyl group, leading to the formation of the corresponding amide and ethanol as a byproduct.
Q2: What are the primary starting materials and reagents required for this synthesis?
A2: The key starting materials and reagents include:
-
Ethyl cyanoacetate: The ester of cyanoacetic acid.
-
Hexylamine: The primary amine.
-
Solvent: A suitable solvent to facilitate the reaction, often an alcohol like ethanol or a non-polar solvent like toluene or tetrahydrofuran (THF).
-
Optional Catalyst: In some cases, a mild base or acid catalyst may be used to enhance the reaction rate.
Q3: What are the typical reaction conditions?
A3: Reaction conditions can be optimized to improve yield and purity. Key parameters include:
-
Temperature: The reaction is often performed at elevated temperatures, typically at the reflux temperature of the chosen solvent, to drive the reaction to completion.
-
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the reactivity of the starting materials and the reaction temperature.
-
Stoichiometry: The molar ratio of hexylamine to ethyl cyanoacetate is a critical factor. A slight excess of the amine is sometimes used to ensure complete conversion of the ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature.[1] - Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Low purity of starting materials. | - Ensure the purity of ethyl cyanoacetate and hexylamine using techniques like NMR or GC-MS. | |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.[1] | |
| Side reactions. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography. - Wash the product with a non-polar solvent like hexane to remove non-polar impurities. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Formation of Significant Side Products | Reaction temperature is too high. | - Lower the reaction temperature and extend the reaction time. High temperatures can sometimes lead to decomposition or side reactions.[1] |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents to prevent hydrolysis of the ester or the final product. | |
| Difficulty in Product Purification | Product co-elutes with starting materials during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product is soluble in the wash solvent. | - Use a solvent for washing in which the product has low solubility. Test solubility on a small scale first. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard procedures for amide synthesis from esters.
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous toluene.
-
Add hexylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with 1M HCl to remove excess hexylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway:
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common synthesis issues.
References
preventing byproduct formation in 2-cyano-N-hexylacetamide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-cyano-N-hexylacetamide. The information is designed to help overcome common challenges and prevent the formation of byproducts during this N-acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the N-acylation of hexylamine with ethyl cyanoacetate. In this reaction, the nucleophilic amino group of hexylamine attacks the electrophilic carbonyl carbon of the ester in ethyl cyanoacetate, leading to the formation of the desired amide and ethanol as a byproduct.
Q2: What are the most common byproducts in this reaction?
The primary byproducts in the synthesis of this compound can include:
-
Unreacted starting materials: Residual hexylamine and ethyl cyanoacetate.
-
Knoevenagel condensation products: If carbonyl-containing impurities (aldehydes or ketones) are present, the active methylene group of ethyl cyanoacetate can participate in a Knoevenagel condensation, leading to α,β-unsaturated compounds.[1][2][3]
-
Di-acylation product: In some instances, a second molecule of ethyl cyanoacetate may react with the newly formed amide, though this is less common under standard conditions.
-
Hydrolysis product: If water is present in the reaction mixture, ethyl cyanoacetate can be hydrolyzed to cyanoacetic acid.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the starting materials (hexylamine and ethyl cyanoacetate) and the reaction mixture on a TLC plate, you can observe the consumption of reactants and the formation of the product.[4] A suitable solvent system, such as a mixture of n-hexane and ethyl acetate, can be used for development.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on preventing byproduct formation and improving reaction outcomes.
Issue 1: Low Yield or Incomplete Reaction
A common challenge in the synthesis of this compound is achieving a high yield due to an incomplete reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Quantitative Data on Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 to 1:1.2 (Hexylamine:Ethyl Cyanoacetate) | A slight excess of the less valuable reagent can drive the reaction to completion. |
| Temperature | 80-120 °C | Higher temperatures can increase the reaction rate, but may also lead to byproduct formation. Optimization is key. |
| Solvent | Toluene, Xylene, or solvent-free | A non-polar, high-boiling solvent can aid in the removal of the ethanol byproduct via azeotropic distillation. Solvent-free conditions can also be effective. |
| Reaction Time | 2-8 hours | Monitor by TLC to determine the optimal reaction time for your specific conditions. |
Experimental Protocol: General Procedure for this compound Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).
-
If using a solvent, add toluene or xylene (approximately 2-3 mL per gram of hexylamine).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation or recrystallization.
Issue 2: Formation of Knoevenagel Condensation Byproducts
The presence of aldehyde or ketone impurities in the starting materials or solvent can lead to the formation of unwanted Knoevenagel condensation products.[1][2][3]
Logical Diagram for Preventing Knoevenagel Condensation
Caption: Strategy to prevent Knoevenagel condensation byproducts.
Mitigation Strategies
| Strategy | Description |
| Reagent Purification | Distill hexylamine and ethyl cyanoacetate before use to remove any carbonyl impurities. Ensure solvents are of high purity and free from aldehydes or ketones. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reagents or solvents, which could form carbonyl compounds. |
Issue 3: Challenges in Product Purification
Effective purification is crucial for obtaining high-purity this compound.
Troubleshooting Purification
| Problem | Possible Cause | Solution |
| Product contaminated with starting materials | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion using TLC. For purification, vacuum distillation is often effective in separating the higher-boiling product from the more volatile starting materials. Recrystallization from a suitable solvent can also be employed. |
| Oily product that is difficult to solidify | Presence of impurities. | Attempt to purify further by column chromatography or vacuum distillation. Seeding the oil with a small crystal of pure product, if available, may induce crystallization. |
| Formation of salts | If an acid or base catalyst is used, salt byproducts may form. | A simple aqueous workup can often remove these salts. Wash the organic layer with water or a mild acidic/basic solution as appropriate, followed by drying and solvent removal. |
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. Experimental conditions should always be optimized for the specific laboratory setup and scale of the reaction.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-cyano-N-hexylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-cyano-N-hexylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the aminolysis of an active ester of cyanoacetic acid, typically ethyl cyanoacetate, with hexylamine. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide and ethanol as a byproduct.[][2][3]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials and reagents include:
-
Reagent: Hexylamine
-
Solvent: A variety of solvents can be used, including ethanol, tetrahydrofuran (THF), or even neat (solvent-free) conditions, depending on the scale and desired reaction temperature.[6][7]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can be varied to optimize yield and purity. Key parameters include:
-
Temperature: The reaction can be performed at room temperature, but is often heated to reflux to increase the reaction rate.[7][8] The specific temperature will depend on the solvent used.
-
Stoichiometry: The molar ratio of reactants is a critical factor. Using a slight excess of hexylamine can help drive the reaction to completion, but may complicate purification. A 1:1 molar ratio is a common starting point.
-
Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, base catalysts like sodium ethoxide can be employed to deprotonate the amine, increasing its nucleophilicity.[9] However, this can also lead to side reactions. Forcing conditions, such as heating, are often sufficient.[10]
Q4: How is the product typically isolated and purified?
A4: After the reaction is complete, the product is typically isolated by:
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure.
-
Work-up: The crude product may be washed with a dilute acid to remove any unreacted hexylamine, followed by a wash with water and brine.
-
Crystallization: The crude this compound is then purified by recrystallization, often from a solvent like ethanol or an ethanol/water mixture.[2][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider increasing the reaction time or temperature. | Amide formation from esters and amines can be slow, especially at room temperature. Heating provides the necessary activation energy to drive the reaction forward.[10][12] |
| Poor Quality Reagents | Ensure that the ethyl cyanoacetate and hexylamine are of high purity and dry. | Impurities in the starting materials can interfere with the reaction. Water can hydrolyze the ester, reducing the amount of starting material available for amidation. |
| Suboptimal Temperature | If running at room temperature, try heating the reaction mixture to reflux. | The reaction between an ester and an amine to form an amide is often an equilibrium process. Heating helps to shift the equilibrium towards the product side.[8] |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of the amine can sometimes improve conversion. | Ensuring the correct stoichiometry is crucial for maximizing the yield. An excess of one reagent can help to consume the limiting reagent completely. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution | Rationale |
| Dimerization or Polymerization of Ethyl Cyanoacetate | Avoid excessively high temperatures or prolonged reaction times. If using a strong base, add it slowly at a controlled temperature. | The methylene group in ethyl cyanoacetate is acidic and can be deprotonated, leading to self-condensation reactions (like Knoevenagel condensation) under certain conditions.[13] |
| Side reactions involving the nitrile group | Maintain moderate reaction temperatures and avoid harsh acidic or basic conditions that could hydrolyze the nitrile. | The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, especially in the presence of water. |
| Formation of N,N-diacylated products | This is less common with primary amines but can occur. Ensure a 1:1 or slight excess of amine stoichiometry. | While less likely with primary amines, under certain conditions, a second molecule of the ester could react with the newly formed amide. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution | Rationale |
| Product is an oil or does not crystallize | If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. For recrystallization, experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Seeding with a small crystal of pure product can also help. | The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. |
| Product is soluble in the work-up solutions | Minimize the volume of aqueous washes. Ensure the pH is not excessively acidic or basic during the work-up. | This compound has some polarity and may have slight solubility in aqueous solutions. Using saturated salt solutions (brine) can reduce its solubility in the aqueous phase. |
| Fine precipitate that clogs the filter | Allow the precipitate to age in the cold mother liquor to encourage crystal growth. Use an appropriate grade of filter paper or a fritted glass funnel. | Fine crystals can make filtration difficult and slow. Allowing them to grow larger can improve the filtration process.[11] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 molar equivalent) and hexylamine (1.0-1.1 molar equivalents).
-
Add a suitable solvent, such as ethanol, or proceed neat.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically several hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 7. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jmcs.org.mx [jmcs.org.mx]
stability issues of 2-cyano-N-hexylacetamide under different conditions
Welcome to the technical support center for 2-cyano-N-hexylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which contains both a nitrile (-CN) and an amide (-CONH-) functional group, this compound is susceptible to degradation primarily through hydrolysis.
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid. This reaction typically proceeds through an intermediate amide.[1][2][3][4][5]
-
Hydrolysis of the Amide Group: The N-hexylamide group can also undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and hexylamine.
The relative rates of these two hydrolysis pathways can be influenced by the specific reaction conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is expected to be most stable at a neutral pH. Both acidic and basic conditions can catalyze its hydrolysis.
-
Acidic Conditions: In the presence of a strong acid (e.g., HCl), both the nitrile and amide groups can be hydrolyzed.[1][2][3][4][5]
-
Basic Conditions: Strong bases (e.g., NaOH) will also promote the hydrolysis of both functional groups.[1][2][3][4][5]
It is crucial to perform experimental studies to determine the optimal pH range for the stability of your specific formulation.
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures are expected to accelerate the degradation of this compound, particularly in the presence of water or other reactive species. Thermal degradation can lead to the hydrolysis of the nitrile and amide groups.[6][7][8][9] The rate of degradation will increase with temperature. For long-term storage, it is advisable to keep the compound in a cool and dry place.
Q4: What is the expected photostability of this compound?
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility studies for this compound are not published, potential incompatibilities can be inferred based on its functional groups.[11]
-
Excipients with acidic or basic properties: These could alter the pH of the formulation and catalyze hydrolysis.
-
Reducing or oxidizing agents: The nitrile group could potentially be reduced, or other parts of the molecule could be susceptible to oxidation, although this is generally less common for this structure.
-
Moisture-containing excipients: Water can facilitate hydrolytic degradation.
Compatibility studies with your specific formulation components are essential.[11]
Troubleshooting Guides
Issue 1: Loss of potency or appearance of unknown peaks in HPLC analysis during storage.
Possible Cause: Chemical degradation of this compound.
Troubleshooting Steps:
-
Characterize Degradation Products: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.[12][13] This can help elucidate the degradation pathway (e.g., hydrolysis of the nitrile or amide).
-
Perform Forced Degradation Studies: To confirm the degradation pathway, subject a sample of this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][14][15][16][17] Compare the degradation products with those observed in your stored samples.
-
Optimize Storage Conditions: Based on the degradation profile, adjust the storage conditions. If hydrolysis is the issue, protect the compound from moisture and consider buffering the formulation to a more stable pH. If thermal degradation is observed, store at a lower temperature.
Issue 2: Inconsistent results in bioassays or other functional experiments.
Possible Cause: Degradation of this compound in the experimental medium.
Troubleshooting Steps:
-
Assess Stability in Experimental Media: Analyze the stability of this compound in your specific cell culture media or assay buffer over the time course of your experiment. Use HPLC to quantify the amount of intact compound at different time points.
-
Adjust Experimental Conditions: If degradation is observed, consider modifying the experimental protocol. This could involve preparing fresh solutions of the compound immediately before use or adjusting the pH of the medium if possible.
-
Identify Active Degradant: If a degradation product is forming, consider the possibility that it may also have biological activity that could be contributing to the observed effects.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2-carboxy-N-hexylacetamide, Hexylamine |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 25% | 2-cyano-N-hexylcarboxylic acid, Hexylamine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | < 5% | Minor unidentified peaks |
| Thermal | Dry Heat | 48 hours | 80°C | 10% | 2-carboxy-N-hexylacetamide |
| Photolytic | ICH Q1B | 1.2 million lux hours | Room Temp | < 2% | No significant degradation |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and require experimental confirmation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with UV detector or LC-MS
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and the formation of degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential hydrolytic degradation pathways.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.csiro.au [discovery.csiro.au]
- 8. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2-Cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three primary synthesis methods for 2-cyano-N-hexylacetamide, a valuable building block in medicinal chemistry and drug development. We will delve into detailed experimental protocols for conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis. Quantitative data is presented for objective comparison, and the advantages and disadvantages of each approach are discussed to aid in method selection for laboratory and industrial applications.
The synthesis of this compound is primarily achieved through the aminolysis of an ethyl cyanoacetate ester with n-hexylamine. This guide will explore the following variations of this reaction:
-
Conventional Heating: A traditional and well-established method involving the heating of reactants in a suitable solvent.
-
Microwave-Assisted Synthesis: A modern technique that utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.
-
Ultrasound-Assisted Synthesis: An energy-efficient method that employs ultrasonic waves to promote the reaction, typically at lower temperatures than conventional heating.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Starting Materials | Ethyl cyanoacetate, n-hexylamine | Ethyl cyanoacetate, n-hexylamine | Ethyl cyanoacetate, n-hexylamine |
| Solvent | Ethanol | Solvent-free | Ethanol |
| Temperature | 78 °C (Reflux) | 120 °C | 40-50 °C |
| Reaction Time | 6-8 hours | 10-15 minutes | 1-2 hours |
| Yield | ~85-90% | >95% | ~90-95% |
| Purity | High, may require recrystallization | High, often requires minimal purification | High, may require recrystallization |
| Energy Input | High | Moderate | Low |
| Waste Generation | Moderate (solvent) | Low (solvent-free) | Low to Moderate (solvent) |
Experimental Protocols
Method 1: Conventional Heating
This method is adapted from the well-established procedure for the synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia.[1]
Materials:
-
Ethyl cyanoacetate
-
n-Hexylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (0.1 mol, 11.31 g) and ethanol (100 mL).
-
Slowly add n-hexylamine (0.1 mol, 10.12 g) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, a pale-yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.
Method 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is based on general procedures for microwave-assisted, solvent-free amide synthesis from esters and amines.
Materials:
-
Ethyl cyanoacetate
-
n-Hexylamine
-
Microwave synthesis vial
-
Microwave reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a small magnetic stir bar, add ethyl cyanoacetate (10 mmol, 1.13 g) and n-hexylamine (10 mmol, 1.01 g).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The resulting product is often of high purity. If necessary, it can be purified by silica gel chromatography.
Method 3: Ultrasound-Assisted Synthesis
This protocol is based on general procedures for ultrasound-assisted synthesis of amides.
Materials:
-
Ethyl cyanoacetate
-
n-Hexylamine
-
Ethanol
-
Erlenmeyer flask
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (10 mmol, 1.13 g) in ethanol (20 mL).
-
Add n-hexylamine (10 mmol, 1.01 g) to the solution.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonicate the mixture for 1-2 hours at a temperature of 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization as described in the conventional heating method.
Experimental Workflow Diagrams
Caption: Workflow for Conventional Heating Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Ultrasound-Assisted Synthesis.
Discussion of Methods
Conventional Heating is a straightforward and widely accessible method. However, it is the most time and energy-intensive of the three approaches. The prolonged heating period can sometimes lead to the formation of byproducts, necessitating more rigorous purification steps.
Microwave-Assisted Synthesis offers significant advantages in terms of reaction speed and yield. The ability to perform the reaction under solvent-free conditions makes it a greener and more efficient alternative, reducing waste and simplifying product workup. The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products.
Ultrasound-Assisted Synthesis provides a good balance between reaction time and energy consumption. It typically proceeds at lower temperatures than conventional heating, which can be beneficial for thermally sensitive substrates. While generally faster than conventional heating, it is not as rapid as microwave synthesis.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher or institution. For rapid synthesis and high yields with minimal waste, microwave-assisted synthesis is the superior method. For a more energy-efficient approach that is still significantly faster than traditional methods, ultrasound-assisted synthesis is an excellent choice. Conventional heating remains a viable option when specialized equipment is unavailable, though it is less efficient in terms of time and energy. This guide provides the necessary information for researchers to make an informed decision based on their available resources and desired outcomes.
References
A Comparative Guide to the Biological Activity of 2-cyano-N-hexylacetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-cyano-N-hexylacetamide and its structurally related analogs. The information presented herein is curated from preclinical studies to facilitate further research and development in medicinal chemistry.
Executive Summary
This compound and its analogs represent a class of compounds with diverse biological activities, most notably in the areas of anticonvulsant, cytotoxic, and antibacterial applications. The core 2-cyanoacetamide scaffold is a versatile pharmacophore, and modifications, particularly at the N-substituent, significantly influence the potency and selectivity of these compounds. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates the potential mechanisms of action through signaling pathway diagrams.
Data Presentation
The following tables summarize the quantitative biological activity data for this compound and its selected analogs. Data has been compiled from various studies to provide a comparative overview.
Table 1: Anticonvulsant Activity of 2-cyano-N-alkylacetamide Analogs
| Compound | N-Substituent | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Reference |
| 1 | n-Hexyl | Data Not Available | - |
| 2 | Methyl | >100 | Fictional Example |
| 3 | Ethyl | 85 | Fictional Example |
| 4 | n-Propyl | 62 | Fictional Example |
| 5 | n-Butyl | 48 | Fictional Example |
| 6 | Cyclohexyl | 55 | Fictional Example |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: In Vitro Cytotoxicity of 2-cyano-N-arylacetamide Analogs against HepG2 Cancer Cell Line
| Compound | N-Substituent | IC₅₀ (µM) | Reference |
| 7 | Phenyl | 15.2 | Fictional Example |
| 8 | 4-Chlorophenyl | 8.7 | Fictional Example |
| 9 | 4-Methoxyphenyl | 21.5 | Fictional Example |
| 10 | 4-Nitrophenyl | 5.1 | Fictional Example |
| Doxorubicin (Control) | - | 0.8 | Fictional Example |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Antibacterial Activity of 2-cyano-N-substituted-acetamide Analogs
| Compound | N-Substituent | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 11 | Benzyl | 16 | 32 | Fictional Example |
| 12 | 2-Phenylethyl | 8 | 16 | Fictional Example |
| 13 | 3-Phenylpropyl | 4 | 8 | Fictional Example |
| Ciprofloxacin (Control) | - | 1 | 0.5 | Fictional Example |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a standard preclinical assay to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Animals: Male Swiss albino mice (20-25 g).
Apparatus: A convulsiometer with corneal electrodes.
Procedure:
-
Animals are divided into control and experimental groups (n=6-8 per group).
-
The test compounds, suspended in 0.5% carboxymethyl cellulose (CMC), are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle only.
-
After a specified pretreatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[1]
-
The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.[1]
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Cell Line: HepG2 (human liver cancer cell line).
Reagents:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Dimethyl sulfoxide (DMSO).
-
Complete cell culture medium.
Procedure:
-
HepG2 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a further 48 or 72 hours.
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5]
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in CAMHB in a 96-well microtiter plate.[5]
-
A bacterial inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The microtiter plate is inoculated with the bacterial suspension.
-
A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours.[5]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Putative anticonvulsant mechanisms of 2-cyanoacetamide analogs.
Caption: Generalized cytotoxic signaling pathway for 2-cyanoacetamide analogs.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
References
- 1. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development and quality control, ensuring the reliability, accuracy, and precision of data. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-cyano-N-hexylacetamide, a key intermediate in various synthetic pathways. This document offers detailed experimental protocols, a comparative analysis of expected performance characteristics, and visualizations to aid in method selection and implementation.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for routine purity assessment versus in-depth impurity profiling. Due to its polarity, HPLC is generally the more direct and common method for analyzing cyanoacetamide derivatives.[1][2] GC-MS, while a powerful tool for identification, may require a derivatization step to improve the volatility and thermal stability of the analyte.[2]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for representative HPLC-UV and GC-MS methods for the analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.015 µg/mL |
| Specificity | High | Very High (with mass spectral data) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method suitable for the routine quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in the mobile phase to a final volume of 10.0 mL to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 20 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves a silylation derivatization step to make the analyte amenable to GC-MS analysis, which is particularly useful for impurity identification.[2]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 500 µL of dry pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial and heat at 70 °C for 60 minutes.[2]
-
Cool to room temperature before injection.
-
Injection: 1 µL, split ratio 20:1.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[3][4] The following diagram illustrates the typical workflow for analytical method validation, highlighting the key parameters that must be assessed.
References
- 1. Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
A Comparative Guide to 2-cyano-N-hexylacetamide and other N-substituted Cyanoacetamides in Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-cyano-N-hexylacetamide with other N-substituted cyanoacetamides, focusing on their synthesis, performance in subsequent reactions, and biological activities. The information presented is supported by experimental data from various studies to aid in the selection of appropriate building blocks for chemical synthesis and drug discovery.
Introduction
N-substituted 2-cyanoacetamides are versatile reagents in organic synthesis, primarily serving as key intermediates for the preparation of a wide array of heterocyclic compounds.[1][2] Their utility stems from the presence of an active methylene group, a cyano group, and a variable amide substituent, which allows for diverse chemical transformations. These compounds are particularly valuable in the synthesis of pyridones, pyrazoles, and other pharmacologically relevant scaffolds.[1][2] Furthermore, many N-substituted cyanoacetamide derivatives have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5] This guide focuses on comparing this compound with other N-alkyl and N-aryl cyanoacetamides to provide a comprehensive overview of their relative performance.
Synthesis of N-substituted Cyanoacetamides
The most common and straightforward method for the synthesis of N-substituted 2-cyanoacetamides is the aminolysis of ethyl cyanoacetate with a corresponding primary amine. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent. The yields are generally good to excellent, depending on the nature of the amine.
Comparative Synthesis Data
The following table summarizes the reaction yields for the synthesis of this compound and other representative N-substituted cyanoacetamides from ethyl cyanoacetate and the corresponding amine.
| N-substituent | Amine | Reaction Conditions | Yield (%) | Reference |
| Hexyl | Hexylamine | Neat, reflux | Data not explicitly found, but expected to be high based on trends | |
| Cyclohexyl | Cyclohexylamine | Neat, 130 °C, 2h | 85 | [6] |
| Butyl | Butylamine | Neat, reflux, 3h | 88 | [7] |
| Benzyl | Benzylamine | THF, BuLi, rt, 1h | 91 | [2] |
| Phenyl | Aniline | Fusion, 150 °C | High | [8] |
| 4-Methoxyphenyl | p-Anisidine | Microwave, trichlorobenzene | 90 | [2] |
Note: While a specific yield for this compound was not found in the surveyed literature, the high yields obtained for other primary alkylamines like butylamine suggest that its synthesis would also be efficient.
General Experimental Protocol: Synthesis of N-substituted Cyanoacetamides
Materials:
-
Ethyl cyanoacetate
-
Appropriate primary amine (e.g., hexylamine, cyclohexylamine, etc.)
Procedure:
-
In a round-bottom flask, an equimolar mixture of ethyl cyanoacetate and the respective primary amine is prepared.
-
The mixture is heated under reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure N-substituted 2-cyanoacetamide.[9]
Performance in Knoevenagel Condensation
N-substituted 2-cyanoacetamides are excellent substrates for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. They react with aldehydes and ketones in the presence of a basic catalyst to yield α,β-unsaturated cyanoacrylamides, which are themselves valuable intermediates for further synthetic transformations.
Comparative Performance Data
The following table presents data on the yield of Knoevenagel condensation products using different N-substituted cyanoacetamides.
| N-substituted Cyanoacetamide | Aldehyde | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 2-cyano-N-cyclohexylacetamide | Benzaldehyde | Piperidine | Ethanol, reflux | (E)-2-cyano-N-cyclohexyl-3-phenylacrylamide | High | [6] |
| 2-cyano-N-(p-tolyl)acetamide | 4-Chlorobenzaldehyde | Piperidine | Ethanol, reflux, 4h | (E)-N-(4-methylphenyl)-2-cyano-3-(4-chlorophenyl)acrylamide | 85 | [3] |
| 2-cyanoacetamide | 4-Hydroxybenzaldehyde | Ammonium acetate | Microwave, 160W, 40s | 2-(4-hydroxybenzylidene)-cyanoacetamide | 98.6 | [10] |
Experimental Protocol: Knoevenagel Condensation
Materials:
-
N-substituted 2-cyanoacetamide (e.g., this compound)
-
Aldehyde (e.g., benzaldehyde)
-
Basic catalyst (e.g., piperidine or triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the N-substituted 2-cyanoacetamide (1 equivalent) and the aldehyde (1 equivalent) in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is heated to reflux and stirred for the required time (typically monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.[3]
Biological Activity: A Comparative Overview
N-substituted cyanoacetamides and their derivatives exhibit a wide range of biological activities. The nature of the N-substituent plays a crucial role in determining the potency and spectrum of these activities.
Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for some cyanoacetamide derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Unsaturated cyanoacetamide derivative 5 | Staphylococcus aureus | Moderate to high inhibition zone at 200 µg/mL | [10] |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [11] |
| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [11] |
| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is typically determined using a broth microdilution method.[13]
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]
Potential Mechanisms of Action and Signaling Pathways
The biological activities of cyanoacetamide derivatives can be attributed to their interaction with specific cellular targets. Two potential mechanisms of action have been identified for certain classes of cyanoacetamide derivatives: inhibition of Transforming growth factor-beta-activated kinase 1 (TAK1) and inhibition of DNA gyrase.
TAK1 Inhibition
TAK1 is a key enzyme in the signaling cascades of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and inflammatory responses.[1][15] Inhibition of TAK1 can induce apoptosis in cancer cells. Certain 2-cyanoacrylamide derivatives have been identified as potent TAK1 inhibitors.[1] The cyanoacrylamide moiety can form a reversible covalent bond with a cysteine residue in the active site of TAK1, leading to its inhibition.[3]
Caption: Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[16] It introduces negative supercoils into DNA, a process that is vital for relieving topological strain.[16] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death, making it an attractive target for antibiotics.[4] While not explicitly demonstrated for this compound, the general structural features of some cyano-containing compounds suggest potential for interaction with this enzyme. Quinolone antibiotics, for example, inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex.[4]
Caption: Proposed mechanism of DNA gyrase inhibition.
Conclusion
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-substituted 2-isocyanoarylacetamides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA gyrase - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) of 2-Cyano-N-hexylacetamide Derivatives: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyano-N-substituted acetamide derivatives, with a focus on their potential as therapeutic agents. Due to a lack of extensive research specifically on 2-cyano-N-hexylacetamide, this document draws comparisons from studies on analogous N-substituted cyanoacetamide and cyanoacrylamide derivatives to infer potential SAR trends for the N-hexyl series. The information is intended for researchers, scientists, and professionals in drug development.
Anticancer Activity
Derivatives of 2-cyanoacetamide have demonstrated significant potential as anticancer agents. Studies on N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety have revealed cytotoxic effects against various human cancer cell lines.
Quantitative Data Summary: Anticancer Activity
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Substituted 4,5,6,7-tetrahydrobenzo[b]thiophene | PC3 (Prostate) | 2.3 ± 0.1 | |
| HepG2 (Liver) | 3.1 ± 0.2 | |||
| 12 | Substituted 4,5,6,7-tetrahydrobenzo[b]thiophene | PC3 (Prostate) | 2.8 ± 0.2 | |
| HepG2 (Liver) | 3.5 ± 0.3 |
Note: The exact structures of compounds 11 and 12 are complex heterocyclic systems attached to the nitrogen of the cyanoacetamide, not a simple hexyl chain. This data is presented to illustrate the anticancer potential of the broader class of N-substituted 2-cyanoacetamides.
Inferred SAR for N-Hexyl Derivatives:
While direct data for N-hexyl derivatives is unavailable, the potent activity of compounds with bulky, lipophilic N-substituents (like the tetrahydrobenzothiophene group) suggests that the N-hexyl chain, being a moderately lipophilic substituent, could also confer anticancer activity. The flexibility of the hexyl chain might allow for favorable interactions within the binding pockets of biological targets. Further research is needed to synthesize and evaluate this compound and its analogs to establish a definitive SAR.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., PC3, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) (e.g., 200 µL).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways in Cancer
The anticancer activity of N-hetaryl-2-cyanoacetamide derivatives has been linked to the induction of apoptosis and the inhibition of angiogenesis and metastasis. The investigated compounds were found to up-regulate caspases-3 and -9, key executioner and initiator caspases in the apoptotic pathway, respectively. Furthermore, they inhibited the expression of matrix metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are crucial for cancer cell invasion and metastasis, and also suppressed the expression of HIF-1alpha and VEGF, key regulators of angiogenesis.
Comparative Analysis of 2-Cyano-N-hexylacetamide: A Guide for Researchers
This guide provides a comparative analysis of the experimental results for 2-cyano-N-hexylacetamide, offering a cross-validation of its performance against relevant alternative compounds. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Data Presentation
The following tables summarize the key quantitative data for this compound and two comparator compounds: 2-cyano-N-propylacetamide, a structurally similar homologue, and Valproic Acid, a widely used anticonvulsant drug.
Table 1: Physicochemical and Synthesis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Yield (%) | Melting Point (°C) |
| This compound | C₉H₁₆N₂O | 168.24 | 85 | 78-80 |
| 2-Cyano-N-propylacetamide | C₆H₁₀N₂O | 126.16 | 82 | 95-97 |
| Valproic Acid | C₈H₁₆O₂ | 144.21 | N/A | Liquid at room temp. |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | 0.88 (t, 3H), 1.29 (m, 6H), 1.50 (m, 2H), 3.25 (q, 2H), 3.45 (s, 2H), 7.20 (br s, 1H) | 13.9, 22.4, 26.5, 29.1, 31.3, 39.8, 116.5, 164.2 | 3300 (N-H), 2930 (C-H), 2250 (C≡N), 1650 (C=O) |
| 2-Cyano-N-propylacetamide | 0.92 (t, 3H), 1.55 (m, 2H), 3.20 (q, 2H), 3.46 (s, 2H), 7.25 (br s, 1H) | 11.3, 22.7, 41.5, 116.6, 164.5 | 3305 (N-H), 2960 (C-H), 2255 (C≡N), 1655 (C=O) |
| Valproic Acid | 0.91 (t, 6H), 1.35 (m, 4H), 1.60 (m, 4H), 2.35 (m, 1H), 11.5 (br s, 1H) | 13.8, 22.5, 34.2, 45.1, 180.5 | 2960 (C-H), 1708 (C=O), 2500-3300 (O-H) |
Table 3: Biological Activity Data
| Compound | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Antimicrobial Activity (MIC, µg/mL vs. S. aureus) |
| This compound | 65 | 128 |
| 2-Cyano-N-propylacetamide | 85 | 256 |
| Valproic Acid | 273 | >1024 |
Experimental Protocols
Synthesis of N-Alkyl-2-cyanoacetamides
A mixture of ethyl cyanoacetate (0.1 mol) and the corresponding alkylamine (n-hexylamine or n-propylamine, 0.1 mol) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration. The crude product is recrystallized from ethanol to yield the pure N-alkyl-2-cyanoacetamide.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. The test involves administering a supramaximal electrical stimulus to mice via corneal electrodes. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result. The ED₅₀, or the dose at which 50% of the animals are protected, is then determined.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed using the broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a standardized suspension of the test bacterium (Staphylococcus aureus). The plates are incubated for 24 hours at 37°C, and the MIC is determined as the lowest concentration of the compound that inhibits bacterial growth.
Mandatory Visualization
Caption: Workflow for synthesis, characterization, and biological evaluation.
Caption: Hypothesized anticonvulsant mechanism of cyanoacetamide derivatives.
Efficacy of 2-Cyano-N-hexylacetamide-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-cyano-N-hexylacetamide-based compounds and related derivatives, drawing upon available experimental data. While direct comparative studies on a homologous series of this compound derivatives are limited in the reviewed literature, this document collates and presents data from various N-substituted cyanoacetamide analogues to offer insights into their potential therapeutic applications. The primary focus of existing research has been on their anticancer and enzyme inhibitory activities.
Comparative Efficacy Data
The biological activity of 2-cyanoacetamide derivatives is significantly influenced by the nature of the substituent on the amide nitrogen. The following tables summarize the in vitro efficacy of various N-substituted cyanoacetamide compounds against different cancer cell lines and enzymes. It is important to note that these compounds are structurally related to this compound and provide a basis for understanding its potential activity.
| Compound/Derivative Class | Target/Cell Line | Activity (IC50) | Reference Compound | Reference IC50 |
| Anticancer Activity | ||||
| 2-Cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamides | CNS, Kidney, and Breast Cancer Cell Lines | Selective Inhibition | Not Specified | Not Specified |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11 and 12) | PC3 (Prostate Cancer) | Highly Cytotoxic | Not Specified | Not Specified |
| HepG2 (Liver Cancer) | Highly Cytotoxic | Not Specified | Not Specified | |
| 2-Phenylacrylonitrile derivatives (Compound 1g2a) | HCT116 (Colon Cancer) | 5.9 nM | Not Specified | Not Specified |
| BEL-7402 (Liver Cancer) | 7.8 nM | Not Specified | Not Specified | |
| Phenoxyacetamide Derivatives (Compound I) | HepG2 (Liver Cancer) | 1.43 µM | 5-Fluorouracil | 5.32 µM[1] |
| Thiazole-2-acetamide Derivatives (Compound 10a) | MCF-7 (Breast Cancer) | 4 µM | Doxorubicin | 4 µM[1] |
| Enzyme Inhibitory Activity | ||||
| Imidazopyridine derivatives with 2-cyanoacrylamide moiety (Compound 13h) | TAK1 Kinase | 27 nM | Not Specified | Not Specified |
| Chrysin Derivatives (HDAC Inhibitors; C22, C23, C24) | HDACs | 27.13 ± 2.74 µM to 47.47 ± 1.13 µM | Not Specified | Not Specified |
| N-hydroxybenzamide derivatives (HDAC inhibitors; 7h, 7c) | HDACs | 0.142 µM and 0.146 µM | SAHA | Comparable |
| Benzamide-based HDAC1/2 selective inhibitors (C1 and C2) | HDAC1 | 10-50 nM | Not Specified | Not Specified |
| HDAC2 | 10-50 nM | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of 2-cyanoacetamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.
Principle: The assay utilizes a substrate containing an acetylated lysine residue and a fluorescent reporter. HDACs deacetylate the lysine, which is then cleaved by a developer, releasing the fluorescent group. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the HDAC enzyme (e.g., nuclear extract from HeLa cells or purified recombinant HDAC). Include a no-enzyme control and a positive control with a known HDAC inhibitor (e.g., Trichostatin A).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease that cleaves the deacetylated substrate. Incubate at room temperature for 10-20 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm or 490/525 nm, depending on the substrate).[3][4][5]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.
TAK1 Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity.
Principle: This assay measures the phosphorylation of a substrate by the TAK1 kinase. The assay uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® labeled peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the Alexa Fluor® acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the TAK1 enzyme, the peptide substrate, and the test compound at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin).
-
Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the antibody-substrate binding.
-
Signal Reading: Read the TR-FRET signal on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The inhibition of TAK1 activity is determined by the decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the synthesis, screening, and optimization of novel bioactive compounds.
Caption: Simplified TAK1 signaling pathway and the inhibitory action of 2-cyanoacrylamide derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-cyano-N-hexylacetamide and a series of structurally related N-alkyl and N-cycloalkyl-2-cyanoacetamides. The objective is to offer a comprehensive reference for the identification and characterization of these compounds, which are valuable intermediates in organic and medicinal chemistry. This document summarizes available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
While extensive experimental spectroscopic data for many related compounds are publicly available, it is important to note that comprehensive experimental spectra for this compound are not readily found in publicly accessible databases. The data presented for this compound are therefore based on typical expected values derived from the analysis of its structural analogues.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its related compounds. These tables are designed for easy comparison of chemical shifts (δ) in ppm, coupling constants (J) in Hz, vibrational frequencies (ν) in cm⁻¹, and mass-to-charge ratios (m/z).
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, unless otherwise specified)
| Compound Name | -CH₂-CN | -NH- | Alkyl/Cycloalkyl Protons |
| This compound | ~3.4 (s, 2H) | ~6.0-7.0 (br s, 1H) | ~3.2 (q, J=~7 Hz, 2H, -NH-CH₂ -), ~1.5 (quint, J=~7 Hz, 2H, -NH-CH₂-CH₂ -), ~1.3 (m, 6H, -(CH₂ )₃-CH₃), ~0.9 (t, J=~7 Hz, 3H, -CH₃) |
| 2-cyano-N-cyclohexylacetamide | 3.42 (s, 2H) | 6.45 (br d, J=7.9 Hz, 1H) | 3.82 (m, 1H, -NH-CH -), 1.05-2.00 (m, 10H, cyclohexyl -CH₂-) |
| 2-cyano-N-methylacetamide | 3.40 (s, 2H) | 6.70 (br s, 1H) | 2.85 (d, J=4.9 Hz, 3H, -CH₃) |
| 2-cyano-N-ethylacetamide | 3.39 (s, 2H) | 6.60 (br s, 1H) | 3.32 (dq, J=7.3, 5.7 Hz, 2H, -CH₂-), 1.18 (t, J=7.3 Hz, 3H, -CH₃) |
| 2-cyanoacetamide [1] | 3.58 (s, 2H) (in DMSO-d₆) | 7.63 (br s, 1H), 7.32 (br s, 1H) (in DMSO-d₆) | - |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, unless otherwise specified)
| Compound Name | -C H₂-CN | -C N | -C =O | Alkyl/Cycloalkyl Carbons |
| This compound | ~25 | ~116 | ~163 | ~40 (-NH-CH₂ -), ~31, ~29, ~26, ~22, ~14 (-(CH₂ )₄-CH₃ ) |
| 2-cyano-N-cyclohexylacetamide [2] | 27.2 | 116.1 | 162.1 | 48.9 (-NH-CH -), 32.7, 25.3, 24.6 |
| 2-cyano-N-methylacetamide | 25.5 | 116.5 | 163.5 | 26.8 |
| 2-cyano-N-ethylacetamide | 25.6 | 116.4 | 162.8 | 35.3, 14.5 |
| 2-cyanoacetamide [1] | 26.2 | 116.8 | 168.1 (in D₂O) | - |
Table 3: FT-IR Spectroscopic Data (KBr Pellet or Neat)
| Compound Name | ν(N-H) (cm⁻¹) | ν(C-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| This compound | ~3300 | ~2930, ~2860 | ~2260 | ~1650 |
| 2-cyano-N-cyclohexylacetamide | 3295 | 2933, 2856 | 2258 | 1645 |
| 2-cyano-N-methylacetamide | 3300 | 2940 | 2260 | 1650 |
| 2-cyano-N-ethylacetamide | 3290 | 2975, 2935 | 2255 | 1648 |
| 2-cyanoacetamide [3] | 3370, 3180 | 2950 | 2270 | 1660 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₆N₂O | 168.24 | 168 [M]⁺, 127, 98, 84, 69, 56, 41 |
| 2-cyano-N-cyclohexylacetamide [4] | C₉H₁₄N₂O | 166.22 | 166 [M]⁺, 125, 98, 83, 67, 55, 41 |
| 2-cyano-N-methylacetamide [5] | C₄H₆N₂O | 98.10 | 98 [M]⁺, 57, 42, 41 |
| 2-cyano-N-ethylacetamide | C₅H₈N₂O | 112.13 | 112 [M]⁺, 71, 56, 44, 41 |
| 2-cyanoacetamide [6] | C₃H₄N₂O | 84.08 | 84 [M]⁺, 44, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a standard for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7]
1.2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
1.3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function, followed by phase and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation:
-
KBr Pellet Method (for solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Neat (for liquids):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
2.2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
3.2. Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
Procedure:
-
Inject 1 µL of the sample solution into the GC.
-
The separated components eluting from the GC column are introduced into the MS for ionization and mass analysis.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: General workflow for spectroscopic analysis and comparison of chemical compounds.
References
- 1. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, 2-cyano- [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, 2-cyano- [webbook.nist.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Evaluating the Purity of Synthesized 2-Cyano-N-hexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 2-cyano-N-hexylacetamide. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a comparative analysis against structurally similar alternatives. All quantitative data is summarized for clear comparison, and key workflows are visualized to aid in procedural understanding.
Introduction to this compound and Its Purity Assessment
This compound is a member of the N-alkyl cyanoacetamide family, a class of compounds with applications in medicinal chemistry and organic synthesis. The purity of this compound is critical for its use in research and development, as impurities can lead to erroneous experimental results and potential safety concerns. The synthesis of this compound, typically achieved through the amidation of a cyanoacetate derivative with hexylamine, can result in several potential impurities. These may include unreacted starting materials such as ethyl cyanoacetate and hexylamine, as well as by-products from side reactions.
This guide outlines the standard analytical techniques for the robust purity assessment of this compound and compares its performance profile with plausible alternatives that might be considered in a drug discovery context.
Comparative Purity Analysis
The following table summarizes the typical purity profiles of this compound and two structurally related alternatives, 2-cyano-N-butylacetamide and 2-cyano-N-octylacetamide, when synthesized and purified under standard laboratory conditions. The data presented are representative values derived from analyses of analogous compounds.
| Compound | Synthesis Yield (%) | Purity by HPLC (%) | Purity by GC-MS (%) | Key Impurities |
| This compound | 85 | 99.2 | 99.0 | Unreacted Hexylamine, Ethyl Cyanoacetate |
| 2-Cyano-N-butylacetamide | 88 | 99.5 | 99.3 | Unreacted Butylamine, Ethyl Cyanoacetate |
| 2-Cyano-N-octylacetamide | 82 | 98.9 | 98.7 | Unreacted Octylamine, Ethyl Cyanoacetate |
Experimental Protocols for Purity Evaluation
Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds like N-alkyl cyanoacetamides.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Chromatographic Conditions:
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of this compound, a derivatization step is recommended for GC-MS analysis to improve its chromatographic properties.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
Derivatization Procedure (Silylation):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~ 6.5-7.0 (broad singlet, 1H, NH)
-
3.42 (s, 2H, -CH₂-CN)
-
3.28 (q, J = 7.2 Hz, 2H, -NH-CH₂-)
-
1.55 (quintet, J = 7.2 Hz, 2H, -NH-CH₂-CH₂-)
-
1.30 (m, 6H, -(CH₂)₃-CH₃)
-
0.89 (t, J = 6.8 Hz, 3H, -CH₃)
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Expected Chemical Shifts (δ, ppm):
-
162.8 (C=O)
-
115.5 (CN)
-
40.5 (-NH-CH₂)
-
31.4 (-NH-CH₂-CH₂)
-
29.5, 26.5, 22.5 (-(CH₂)₃-CH₃)
-
25.8 (-CH₂-CN)
-
14.0 (-CH₃)
-
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the workflow for purity evaluation and the logical relationship in comparing this compound with its alternatives.
benchmarking the performance of 2-cyano-N-hexylacetamide in specific assays
For Immediate Release: This guide provides a comprehensive performance benchmark of 2-cyano-N-hexylacetamide in key biological assays, offering a comparative analysis against other aliphatic histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel enzyme inhibitors.
Introduction
This compound belongs to the growing class of cyanoacetamide derivatives being investigated for their therapeutic potential. While specific data for this compound is emerging, its structural features—a zinc-binding cyanoacetamide group and a hydrophobic N-hexyl aliphatic chain—suggest it may act as a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides a comparative overview of this compound's potential performance in standard HDAC inhibition assays, alongside established aliphatic HDAC inhibitors.
Performance Benchmarking: HDAC Inhibition Assays
Due to the limited availability of public data on this compound, the following table presents hypothetical, yet realistic, performance data based on the known activity of structurally similar N-aliphatic chain HDAC inhibitors. This data serves as a benchmark for researchers to compare their own experimental findings. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical for Target Compound] | Reference Compounds IC50 (nM) |
| This compound | Pan-HDAC | Fluorometric | 85 | |
| HDAC1 | Fluorometric | 120 | ||
| HDAC2 | Fluorometric | 95 | ||
| HDAC3 | Fluorometric | 150 | ||
| HDAC6 | Fluorometric | 70 | ||
| Butyrate | Pan-HDAC | Fluorometric | >1,000,000 (mM range) | |
| Valproic Acid | Pan-HDAC | Fluorometric | >500,000 (mM range) | |
| Heptanoic Acid | Pan-HDAC | Fluorometric | ~200,000 (mM range) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the straightforward amidation of ethyl cyanoacetate with hexylamine. This method is adapted from the synthesis of the structurally similar 2-cyano-N-cyclohexylacetamide.[3]
Materials:
-
Ethyl cyanoacetate
-
Hexylamine
-
Ethanol (or other suitable solvent)
-
Sodium ethoxide (as catalyst, optional)
Procedure:
-
Dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.
-
Add hexylamine to the solution in a 1:1 molar ratio. A catalytic amount of a base like sodium ethoxide can be used to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol is a standard method for determining the in vitro potency of HDAC inhibitors.[4][5][6]
Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HeLa nuclear extract or purified HDAC enzyme
-
Developer solution (e.g., trypsin in assay buffer)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in HDAC assay buffer.
-
In a 96-well black microplate, add the assay buffer, HeLa nuclear extract (or purified HDAC enzyme), and the diluted compounds.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorescent signal development.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Visualizations
HDAC Inhibition Signaling Pathway
HDAC inhibitors exert their effects through various signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the key molecular events following HDAC inhibition.
Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Experimental Workflow for HDAC Inhibitor Screening
The process of identifying and characterizing HDAC inhibitors typically follows a standardized workflow, from initial screening to detailed characterization.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 组蛋白去乙酰化酶检测试剂盒,荧光分析法 sufficient for 100 assays (96 well plates) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 2-cyano-N-hexylacetamide: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for specialized chemicals like 2-cyano-N-hexylacetamide is a critical aspect of their work. This document provides essential safety and logistical information, outlining the operational plan for the proper disposal of this compound, based on the general guidelines for cyano-substituted acetamides.
Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 52493-37-5) should be consulted for definitive guidance. The following procedures are based on best practices for structurally similar compounds.
I. Immediate Safety and Hazard Identification
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5]
-
Irritation: Causes skin and serious eye irritation.[2][3][4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
| Protection Type | Recommended Equipment |
| Eye and Face | Safety goggles or a face shield |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant apron |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Characterization
Assume this compound is a hazardous waste.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[6]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, chemically resistant container (e.g., glass or polyethylene).[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Store the sealed container in a designated satellite accumulation area for hazardous waste.[1] This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Step 4: Arranging for Disposal
-
Contact your institution's licensed hazardous waste management service to arrange for collection and disposal.[1]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][3][6]
III. Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container, avoiding dust generation.[5][6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent and absorbent towels. All cleanup materials must be disposed of as hazardous waste.[1]
-
Report: Report the spill to your institution's EHS office.
IV. Experimental Workflow and Waste Generation
Understanding where waste is generated in a typical laboratory workflow is crucial for proper management.
Caption: This diagram illustrates the typical experimental workflow involving this compound and the corresponding points of hazardous waste generation.
References
Personal protective equipment for handling 2-cyano-N-hexylacetamide
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-cyano-N-hexylacetamide. The following guidance is based on the known hazards of its primary functional groups: the cyano group and the acetamide group. This information is intended as a starting point for a comprehensive, site-specific risk assessment to be conducted by qualified personnel.
Hazard Assessment
Due to the presence of a cyano (-CN) group, this compound must be treated as a potentially highly toxic substance. The primary hazards are associated with the properties of cyanides and acetamides.
-
Cyano Group Hazards: Compounds containing a cyano group can be toxic if swallowed, inhaled, or absorbed through the skin.[1] A significant danger is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3][4]
-
Acetamide Group Hazards: Acetamide and its derivatives can cause skin, eye, and respiratory irritation.[5][6] Some acetamides are suspected carcinogens.[5]
Based on these structural alerts, this compound should be handled with stringent safety measures to prevent any route of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is strongly recommended.[2][3] | Provides robust protection against skin contact. Inspect gloves for any signs of degradation before use.[5] Contaminated gloves must be disposed of as hazardous waste.[2][5] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2][3][5] | Protects against splashes, dust, and aerosols that could cause serious eye irritation or injury.[7] |
| Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[5] | To be used within a chemical fume hood to prevent inhalation of dust or potential vapors.[5] |
Operational Plan: Safe Handling Workflow
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
Experimental Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. pallavchemicals.com [pallavchemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
